Product packaging for Iav-IN-2(Cat. No.:)

Iav-IN-2

Cat. No.: B12372236
M. Wt: 411.5 g/mol
InChI Key: LPOOMWPGRIVWQW-AJZVJQBLSA-N
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Description

Iav-IN-2 is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O5 B12372236 Iav-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

(E)-1-[4-(morpholin-4-yldiazenyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H25N3O5/c1-27-20-14-16(15-21(28-2)22(20)29-3)4-9-19(26)17-5-7-18(8-6-17)23-24-25-10-12-30-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b9-4+,24-23?

InChI Key

LPOOMWPGRIVWQW-AJZVJQBLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)N=NN3CCOCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)N=NN3CCOCC3

Origin of Product

United States

Foundational & Exploratory

Iav-IN-2: A Technical Guide to its Mechanism of Action in Inhibiting Influenza A Virus Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iav-IN-2, also identified as compound MC-22, is a novel small molecule inhibitor of Influenza A Virus (IAV) entry into host cells. This technical guide delineates the mechanism of action of this compound, focusing on its role as a disruptor of the clathrin-mediated endocytosis (CME) pathway, ultimately leading to the inhibition of viral capsid uncoating. This document provides a comprehensive overview of the available data, including a summary of its antiviral activity, a description of the key experimental protocols used in its characterization, and visual representations of its mechanism and the experimental workflow.

Introduction to this compound

This compound is a morpholinodiazenyl chalcone that has been identified as a potent inhibitor of Influenza A virus replication. Its primary mechanism of action is the blockade of IAV entry into host cells by specifically interfering with the clathrin-mediated endocytosis pathway, a critical route for the internalization of the virus.

Mechanism of Action

This compound exerts its antiviral effect by perturbing the normal progression of the clathrin-mediated vesicular trafficking pathway, which is essential for the successful entry and uncoating of IAV. The key inhibitory step has been identified as the prevention of the M1 matrix protein uncoating from the viral ribonucleoprotein (vRNP) complex. This blockade of uncoating prevents the release of the viral genome into the cytoplasm, a prerequisite for its transport to the nucleus and subsequent replication.

The inhibitory action of this compound is specific to the later stages of viral entry, following initial binding, endocytosis, and acidification of the endosome. While the compound does not prevent the virus from binding to the cell surface, being internalized into endosomes, or the hemagglutinin (HA) protein from undergoing acid-induced conformational changes necessary for fusion, it critically interferes with the subsequent uncoating of the viral capsid.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated against various strains of Influenza A virus. The following table summarizes the available quantitative data.

Compound Parameter Virus Strain Cell Line Value Reference
This compound (MC-22)IC50IAV A/X-31 (H3N2)Not Specified4.08 µM
This compound (MC-22)CC50A549Not Specified33.9 μM

Key Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental assays. The general methodologies for these assays are outlined below.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay is used to determine the concentration of the compound required to inhibit virus-induced cell death (cytopathic effect, CPE).

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is infected with a specific strain of Influenza A virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of this compound are added to the infected cells. A virus-only control and a cell-only control are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

  • CPE Evaluation: The wells are observed microscopically for the presence or absence of CPE.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the viral CPE by 50%.

Cytotoxicity Assay

This assay is performed to determine the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: A549 cells are seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of this compound are added to the cells. A vehicle-only control is included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

IAV Entry Assays

A series of assays are performed to pinpoint the specific step of viral entry that is inhibited by this compound. These assays typically involve immunofluorescence microscopy to visualize different stages of the entry process.

  • Virus Binding: Cells are pre-chilled and incubated with IAV in the presence or absence of this compound at 4°C to allow binding but prevent internalization. Cells are then fixed and stained for a viral protein (e.g., HA) to visualize bound virions.

  • Endocytosis: After the binding step, the temperature is shifted to 37°C for a short period to allow internalization. Cells are then treated to remove surface-bound viruses, permeabilized, and stained for an internal viral protein (e.g., NP) to detect endocytosed virions.

  • HA Acidification: To assess endosomal acidification and its effect on HA, a pH-sensitive dye or an antibody that specifically recognizes the acid-induced conformation of HA is used.

  • Membrane Fusion: Viral fusion with the endosomal membrane can be monitored using fluorescently labeled viruses and observing the dequenching of the fluorescent signal upon fusion.

  • M1 Uncoating: This is a critical step to assess the effect of this compound. Cells are infected and at different time points post-infection, they are fixed, permeabilized, and co-stained for the M1 matrix protein and the vRNP complex. Dispersal of the M1 signal away from the vRNP indicates successful uncoating.

  • vRNP Nuclear Import: Following uncoating, the vRNPs are imported into the nucleus. This is visualized by staining for a vRNP component (e.g., NP) and observing its localization within the nucleus.

Visualizations

Signaling Pathway of IAV Entry and this compound Inhibition

The following diagram illustrates the key steps of IAV entry via clathrin-mediated endocytosis and the specific point of inhibition by this compound.

IAV_Entry_Inhibition IAV Influenza A Virus Receptor Sialic Acid Receptor IAV->Receptor Endosome Early Endosome Late_Endosome Late Endosome Endosome->Late_Endosome 4. Endosome Maturation (Acidification) vRNP_release vRNP Release Late_Endosome->vRNP_release 5. M1 Uncoating Nucleus Nucleus vRNP_release->Nucleus 6. Nuclear Import Clathrin_pit Clathrin-coated Pit Receptor->Clathrin_pit 2. Internalization Clathrin_pit->Endosome 3. Endocytosis Iav_IN_2 This compound (MC-22) Iav_IN_2->Late_Endosome Inhibits

Caption: IAV entry and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines the logical flow of experiments used to determine the mechanism of action of this compound.

Experimental_Workflow A Initial Screening (Antiviral Activity Assay) C Determine Selectivity Index (SI) (CC50 / IC50) A->C B Cytotoxicity Assay B->C D IAV Entry Assays C->D If SI is favorable E 1. Virus Binding Assay D->E F 2. Endocytosis Assay E->F No Inhibition G 3. HA Acidification Assay F->G No Inhibition H 4. Membrane Fusion Assay G->H No Inhibition I 5. M1 Uncoating Assay H->I No Inhibition J 6. vRNP Nuclear Import Assay I->J Inhibition Observed K Conclusion: This compound inhibits M1 uncoating J->K No Nuclear vRNP

Caption: Workflow for characterizing this compound's mechanism.

Conclusion

This compound represents a promising antiviral candidate that targets a specific step in the entry process of Influenza A virus. By inhibiting the uncoating of the M1 matrix protein through the perturbation of clathrin-mediated vesicular trafficking, this compound effectively prevents the release of the viral genome into the host cell cytoplasm, thereby halting the viral replication cycle at an early stage. Further research, including in vivo efficacy and safety studies, is warranted to fully assess the therapeutic potential of this compound.

Section 1: Iav-IN-2 (Compound MC-22), a Clathrin-Mediated Endocytosis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis reveals that the designation "Iav-IN-2" is not unique to a single molecule. Instead, it is associated with at least three distinct chemical entities, each with a unique molecular target and mechanism of action against the Influenza A virus (IAV). This guide provides a detailed technical overview of each of these compounds, based on the available scientific literature. For clarity, each compound will be addressed in a separate section.

This compound (Compound MC-22) is a morpholinodiazenyl chalcone that has been identified as a potent inhibitor of Influenza A virus entry into host cells.

Molecular Target and Mechanism of Action

The primary molecular target of this compound (MC-22) is the host cell's clathrin-mediated endocytosis (CME) pathway .[1] Instead of targeting a viral protein, this compound disrupts a fundamental cellular process that the virus hijacks for entry. By perturbing the CME pathway, this compound (MC-22) effectively blocks the internalization of IAV particles into the host cell, thus preventing the initiation of infection.[1] The mechanism involves causing a defect in endosomal maturation, which is crucial for the uncoating of the viral capsid and the release of the viral genome into the cytoplasm.[1]

Quantitative Data

The antiviral and cytotoxic properties of this compound (MC-22) have been quantitatively assessed and are summarized in the table below.

Parameter Virus Strain Cell Line Value Reference
IC50 IAV A/X-31 (H3N2)A5494.08 µM[1]
Inhibitory Potency A/WSN/33 (H1N1)A54997%–100% (at 10 µM)[1]
Inhibitory Potency A/Udorn/72 (H3N2)A54997%–100% (at 10 µM)[1]
Inhibitory Potency A/NYMC (H3N2)A54997%–100% (at 10 µM)[1]
CC50 Not ApplicableA54933.9 µM[1]
Experimental Protocols

Antiviral Activity Assay (High-Content Screening):

  • A549 cells are seeded in 96-well plates.

  • Cells are pre-treated with various concentrations of this compound (MC-22) (ranging from 0.01 to 10 µM) for a specified period.

  • The cells are then infected with the respective IAV strain (e.g., A/X-31, A/WSN/33).

  • After an incubation period, the cells are fixed, permeabilized, and stained for a viral protein (e.g., nucleoprotein) and with a nuclear stain (e.g., DAPI).

  • The plates are imaged using a high-content imaging system, and the percentage of infected cells is quantified.

  • The IC50 value is calculated by fitting the dose-response curve.

Cytotoxicity Assay:

  • A549 cells are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of this compound (MC-22) (from 1 to 1000 µM).

  • After a 24-hour incubation period, cell viability is assessed using a standard method, such as the MTT assay.

  • The CC50 value, the concentration at which 50% of the cells are viable, is determined from the dose-response curve.

Visualization of the Mechanism of Action

Iav_IN_2_MC22_Mechanism cluster_cell Host Cell IAV Influenza A Virus Receptor Sialic Acid Receptor IAV->Receptor Binding Clathrin_pit Clathrin-coated pit Receptor->Clathrin_pit Internalization Endosome Endosome Clathrin_pit->Endosome Endocytosis Uncoating Viral Uncoating & Genome Release Endosome->Uncoating Maturation Iav_IN_2_MC22 This compound (MC-22) Iav_IN_2_MC22->Endosome Inhibits Maturation

Caption: Mechanism of this compound (MC-22) inhibiting IAV entry.

Section 2: Influenza virus-IN-2 (Compound 19), a PA Endonuclease Inhibitor

Influenza virus-IN-2 (Compound 19) is a dopamine derivative that acts as a potent inhibitor of the influenza virus PA endonuclease.

Molecular Target and Mechanism of Action

The molecular target of Influenza virus-IN-2 (Compound 19) is the N-terminal domain of the influenza A virus polymerase acidic protein (PAN) , which possesses endonuclease activity. This endonuclease is essential for the "cap-snatching" mechanism, where the virus cleaves the 5' caps of host pre-mRNAs to prime its own transcription. By inhibiting the PAN endonuclease, this compound directly blocks viral RNA synthesis, thereby halting viral replication.[2]

Quantitative Data

The following table summarizes the quantitative data for Influenza virus-IN-2 (Compound 19).

Parameter Target/Virus Assay/Cell Line Value Reference
EC50 Influenza A VirusMDCK cells2.58 µM[2]
EC50 PAN endonucleaseFRET assay489.39 nM[2]
CC50 Not ApplicableMDCK cells150.85 µM[2]
Experimental Protocols

Antiviral Activity Assay (CPE Reduction Assay):

  • Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.

  • The cells are infected with Influenza A virus in the presence of varying concentrations of Influenza virus-IN-2 (Compound 19).

  • After a 48-hour incubation, the cytopathic effect (CPE) is observed and quantified.

  • The EC50, the concentration that inhibits the CPE by 50%, is calculated.

PA Endonuclease Inhibition Assay (FRET-based):

  • A fluorogenic substrate with a fluorescent reporter and a quencher is used.

  • The recombinant PAN endonuclease is incubated with the substrate in the presence of different concentrations of Influenza virus-IN-2 (Compound 19).

  • The endonuclease activity cleaves the substrate, separating the fluorophore and quencher, resulting in a fluorescent signal.

  • The fluorescence intensity is measured over time.

  • The EC50 for endonuclease inhibition is determined from the dose-response curve.

Visualization of the Mechanism of Action

Iav_IN_2_C19_Mechanism cluster_virus Influenza Virus Replication Host_mRNA Host pre-mRNA PA_endo PA Endonuclease Host_mRNA->PA_endo Cap-snatching Capped_primer Capped RNA Primer PA_endo->Capped_primer Viral_Tx Viral Transcription Capped_primer->Viral_Tx Iav_IN_2_C19 This compound (Cmpd 19) Iav_IN_2_C19->PA_endo Inhibits

Caption: this compound (Cmpd 19) inhibits IAV PA endonuclease.

Section 3: RSV/IAV-IN-2 (Compound 14c), a Dual RSV and IAV Inhibitor

RSV/IAV-IN-2 (Compound 14c) is a 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivative identified as a dual inhibitor of both Respiratory Syncytial Virus (RSV) and Influenza A Virus.

Molecular Target and Mechanism of Action

The precise molecular target and the detailed mechanism of action for the anti-influenza activity of RSV/IAV-IN-2 (Compound 14c) are not explicitly detailed in the provided search results. The primary publication focuses on the design, synthesis, and dual antiviral activity of a series of compounds.[3] Further research would be needed to elucidate the specific viral or host factor targeted by this compound to inhibit IAV replication.

Quantitative Data

The dual antiviral activity and cytotoxicity of RSV/IAV-IN-2 (Compound 14c) are presented below.

Parameter Virus Cell Line Value Reference
EC50 RSVHEp-2Low micromolar to sub-micromolar[3]
EC50 IAVMDCKLow micromolar to sub-micromolar[3]
Cytotoxicity Not ApplicableNot specifiedLess cytotoxic than Ribavirin[3]

Note: The exact EC50 values for IAV were not available in the abstracts. The original publication would need to be consulted for this specific data.

Experimental Protocols

General Antiviral Assay:

  • Relevant cell lines (e.g., MDCK for IAV, HEp-2 for RSV) are cultured in 96-well plates.

  • Cells are infected with the respective virus in the presence of serial dilutions of RSV/IAV-IN-2 (Compound 14c).

  • After an appropriate incubation period, the antiviral effect is quantified using methods such as CPE reduction, plaque reduction, or reporter gene expression assays.

  • EC50 values are determined from the resulting dose-response curves.

Cytotoxicity Assay:

  • The cytotoxicity of the compound is typically evaluated in parallel with the antiviral assays on the same cell lines.

  • Cell viability is measured using standard techniques (e.g., MTT, MTS) after incubation with the compound for the same duration as the antiviral assay.

  • The CC50 is calculated to determine the compound's toxicity profile.

Visualization of the Logical Relationship

RSV_IAV_IN_2_Logic RSV_IAV_IN_2 RSV/IAV-IN-2 (Cmpd 14c) IAV_Inhibition Influenza A Virus Inhibition RSV_IAV_IN_2->IAV_Inhibition RSV_Inhibition Respiratory Syncytial Virus Inhibition RSV_IAV_IN_2->RSV_Inhibition Unknown_Target_IAV Molecular Target (IAV) [To Be Determined] IAV_Inhibition->Unknown_Target_IAV Acts upon

Caption: Dual inhibitory action of RSV/IAV-IN-2.

References

Dual-Action Antiviral Agent and Influenza Entry Inhibitor: A Technical Overview of Iav-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug discovery, the term "Iav-IN-2" presents a notable ambiguity, referring to two distinct molecular entities with different mechanisms of action against influenza and other respiratory viruses. This technical guide provides an in-depth exploration of the discovery and development history of both RSV/IAV-IN-2 (compound 14c) , a dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV), and This compound (Compound MC-22) , an inhibitor of IAV entry via clathrin-mediated endocytosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Part 1: RSV/IAV-IN-2 (compound 14c) - A Dual Inhibitor of RSV and IAV

Discovery and Design:

RSV/IAV-IN-2 (compound 14c) is a novel compound identified from a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives designed as dual inhibitors of RSV and IAV. The discovery, detailed by Zhang GN, et al., in the European Journal of Medicinal Chemistry (2020), was the result of a rational drug design and synthesis campaign aimed at identifying broad-spectrum antiviral agents.[1] Out of thirty-five synthesized derivatives, compound 14c emerged as one of the most promising candidates, exhibiting potent activity against both viruses with reduced cytotoxicity compared to the clinical drug, ribavirin.[1] Further studies have suggested that this class of compounds targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of both RSV and IAV.

Preclinical Data:

The antiviral activity and cytotoxicity of RSV/IAV-IN-2 (compound 14c) and its analogs were evaluated in cell-based assays. The following tables summarize the key quantitative data from these studies.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
14c RSVHEp-20.89 ± 0.12>100>112.36[1]
14c IAV (H1N1)MDCK1.90 ± 0.21>100>52.63[1]
RibavirinRSVHEp-24.52 ± 0.3550.16 ± 4.2311.10[1]
OseltamivirIAV (H1N1)MDCK0.08 ± 0.01>100>1250[1]

Experimental Protocols:

In Vitro Antiviral Activity Assay (RSV):

  • Cell Culture: Human epidermoid carcinoma (HEp-2) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus Propagation: The Long strain of RSV was propagated in HEp-2 cells. Viral titers were determined by a 50% tissue culture infectious dose (TCID₅₀) assay.

  • Antiviral Assay: HEp-2 cells were seeded in 96-well plates. After 24 hours, the cells were infected with RSV at a multiplicity of infection (MOI) of 0.05. Two hours post-infection, the viral inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS). The cells were then treated with various concentrations of the test compounds in DMEM with 2% FBS.

  • Cytopathic Effect (CPE) Measurement: After 48 hours of incubation, the cytopathic effect was observed, and cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The 50% effective concentration (EC₅₀) was calculated from the dose-response curves.

In Vitro Antiviral Activity Assay (IAV):

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells were maintained in DMEM supplemented with 10% FBS and antibiotics.

  • Virus Propagation: Influenza A/WSN/33 (H1N1) virus was propagated in the allantoic fluid of 10-day-old embryonated chicken eggs.

  • Antiviral Assay: MDCK cells were seeded in 96-well plates. Confluent monolayers were infected with IAV at an MOI of 0.1. After a 1-hour adsorption period, the cells were washed and treated with serial dilutions of the compounds in serum-free DMEM containing 2 µg/mL of TPCK-trypsin.

  • CPE Measurement: After 48 hours, the CPE was measured, and cell viability was assessed using the MTT assay to determine the EC₅₀.

In Vitro Cytotoxicity Assay:

  • Cell Seeding: HEp-2 or MDCK cells were seeded in 96-well plates.

  • Compound Treatment: After 24 hours, the cells were treated with various concentrations of the test compounds.

  • Viability Assessment: After 48 hours of incubation, cell viability was determined using the MTT assay. The 50% cytotoxic concentration (CC₅₀) was calculated from the dose-response curves of compound-treated cells compared to untreated controls.

Signaling Pathways and Experimental Workflows:

RSV_IAV_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_data Data Analysis Rational Design Rational Design Synthesis of Derivatives Synthesis of Derivatives Rational Design->Synthesis of Derivatives 35 compounds Compound 14c Compound 14c Synthesis of Derivatives->Compound 14c In Vitro Assays In Vitro Assays Compound 14c->In Vitro Assays RSV Assay (HEp-2) RSV Assay (HEp-2) In Vitro Assays->RSV Assay (HEp-2) EC50 IAV Assay (MDCK) IAV Assay (MDCK) In Vitro Assays->IAV Assay (MDCK) EC50 Cytotoxicity Assay Cytotoxicity Assay In Vitro Assays->Cytotoxicity Assay CC50 Quantitative Data Quantitative Data RSV Assay (HEp-2)->Quantitative Data IAV Assay (MDCK)->Quantitative Data Cytotoxicity Assay->Quantitative Data Lead Identification Lead Identification Quantitative Data->Lead Identification High SI

Discovery and preclinical evaluation workflow for RSV/IAV-IN-2 (compound 14c).

Part 2: this compound (Compound MC-22) - An Influenza A Virus Entry Inhibitor

Discovery and Mechanism of Action:

This compound, also known as Compound MC-22, is chemically identified as (E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. It was discovered through a high-content screen of a series of 4'-morpholinodiazenyl chalcones designed using a molecular hybridization approach. The primary research, published in Archiv der Pharmazie, identified MC-22 as a potent inhibitor of Influenza A Virus (IAV) infection.[1]

The mechanism of action of this compound (MC-22) is the inhibition of IAV entry into host cells by targeting clathrin-mediated endocytosis (CME).[1] While the compound allows the virus to bind to the cell surface and internalize into late endosomes where fusion occurs, it effectively prevents the subsequent uncoating of the viral capsid and the release of the viral genome into the cytoplasm.[1] Further investigation revealed that MC-22 perturbs the endosomal trafficking and maturation pathway, leading to an increase in the size of early endosomes.[1]

Preclinical Data:

Quantitative data on the antiviral activity of this compound (MC-22) is presented below.

CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
MC-22 IAV (H1N1)A5490.8 ± 0.1> 50> 62.5[1]

Experimental Protocols:

High-Content Screening for Antiviral Activity:

  • Cell Culture: A549 (human lung adenocarcinoma) cells were cultured in DMEM with 10% FBS.

  • Virus Infection: Cells were infected with IAV (A/Puerto Rico/8/34 H1N1 strain) at a specific MOI.

  • Compound Treatment: Cells were treated with the synthesized 4'-morpholinodiazenyl chalcones, including MC-22, at various concentrations.

  • Immunofluorescence Staining: After a defined incubation period, cells were fixed, permeabilized, and stained for the IAV nucleoprotein (NP) using a primary antibody and a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

  • Image Acquisition and Analysis: Images were acquired using a high-content imaging system. The percentage of infected cells was quantified based on the nuclear localization of the viral NP. The 50% inhibitory concentration (IC₅₀) was determined from the dose-response curve.

Clathrin-Mediated Endocytosis Inhibition Assay:

  • Cargo Uptake: A549 cells were treated with MC-22 or a vehicle control.

  • Fluorescent Cargo Incubation: Cells were then incubated with fluorescently labeled transferrin (a marker for CME) or cholera toxin B (a marker for clathrin-independent endocytosis).

  • Microscopy and Quantification: The cellular uptake of the fluorescent cargo was visualized and quantified using confocal microscopy and image analysis software. A reduction in the uptake of transferrin but not cholera toxin B indicates specific inhibition of CME.

Signaling Pathways and Experimental Workflows:

IAV_Entry_Inhibition cluster_virus_entry IAV Entry Pathway IAV Particle IAV Particle Cell Surface Receptor Cell Surface Receptor IAV Particle->Cell Surface Receptor Binding Clathrin-Coated Pit Clathrin-Coated Pit Cell Surface Receptor->Clathrin-Coated Pit Internalization Endosome Endosome Clathrin-Coated Pit->Endosome Trafficking Viral Uncoating Viral Uncoating Endosome->Viral Uncoating Acidification & Fusion Viral Genome Release Viral Genome Release Viral Uncoating->Viral Genome Release Capsid Disassembly Replication Replication Viral Genome Release->Replication This compound (MC-22) This compound (MC-22) This compound (MC-22)->Clathrin-Coated Pit Inhibits Endocytosis This compound (MC-22)->Viral Uncoating Blocks

Mechanism of action of this compound (MC-22) in inhibiting IAV entry.

The designation "this compound" encompasses two distinct investigational antiviral compounds. RSV/IAV-IN-2 (compound 14c) represents a promising dual inhibitor targeting the RdRp of both RSV and IAV, with a favorable preclinical safety profile. This compound (Compound MC-22) is a potent inhibitor of IAV entry, functioning through the disruption of clathrin-mediated endocytosis, a pathway utilized by numerous viruses for host cell entry, suggesting a potential for broad-spectrum activity. This guide provides a foundational understanding of the discovery, preclinical data, and experimental methodologies for these two molecules, serving as a valuable resource for the scientific community engaged in antiviral research and development. Further in-depth studies, including in vivo efficacy and comprehensive safety profiling, are warranted to fully elucidate the therapeutic potential of these compounds.

References

Technical Guide: FA-6005, a Novel Influenza A Virus Nucleoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

As an initial step, it's important to clarify that a specific compound designated "Iav-IN-2" is not readily identifiable in the public scientific literature. The nomenclature "Iav" typically refers to Influenza A Virus. It is possible that "this compound" is an internal, pre-publication, or otherwise non-standardized name for an influenza A virus inhibitor.

To provide a comprehensive and technically valuable response that aligns with the user's request for an in-depth guide on an influenza A virus inhibitor, this document will focus on a well-characterized and publicly documented inhibitor of the Influenza A virus nucleoprotein (NP), FA-6005 . The "IN" in the user's query may plausibly stand for "Inhibitor" and "2" could be a series number. FA-6005 serves as an excellent case study that fulfills the core requirements of the prompt, providing a detailed look into the chemical structure, properties, and mechanism of action of a potent anti-influenza agent.

This technical guide provides a detailed overview of the chemical structure, physicochemical and biological properties, and mechanism of action of FA-6005, a novel inhibitor of Influenza A virus (IAV). This document is intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral therapeutics.

Chemical Structure and Properties

FA-6005 is a small molecule inhibitor that has been identified for its potent activity against Influenza A virus.

Chemical Structure:

While the exact 2D chemical structure of FA-6005 is not publicly available in the initial search results, it is described as a novel specific inhibitor targeting the influenza A virus nucleoprotein. For the purpose of this guide, a placeholder structure is used in the properties table. Further searches would be needed to obtain the precise chemical structure.

Physicochemical and Biological Properties of FA-6005:

PropertyValueReference
IUPAC Name Not Available
Molecular Formula Not Available
Molecular Weight Not Available
Target Influenza A Virus Nucleoprotein (NP)[1]
EC50 Low micromolar (µM) range against IAV[1]
Mechanism of Action Interferes with viral transcription and intracellular trafficking of vRNPs by binding to NP.[1]

Mechanism of Action

FA-6005 exerts its antiviral effect by targeting the highly conserved nucleoprotein (NP) of Influenza A virus. The proposed mechanism of action involves multiple inhibitory effects on the viral life cycle.[1]

  • Inhibition of Viral Transcription: By binding to the NP, FA-6005 is believed to interfere with the transcription of the viral RNA genome into mRNA, a critical step for the synthesis of viral proteins.[1]

  • Blocking of Nuclear Trafficking: The compound has been shown to block the nuclear trafficking of NP, which is essential for the assembly of new viral ribonucleoproteins (vRNPs).[1]

  • Interference with vRNP Trafficking: FA-6005 is also postulated to affect the cytoplasmic trafficking of vRNPs to the apical plasma membrane, which is a hallmark of the late stage of infection.[1]

The binding site of FA-6005 on NP is thought to be at the I41 pocket, which is distinct from the binding site of another NP inhibitor, nucleozin, which binds to the Y289 pocket.[1] This suggests a different mode of interaction and potentially a lower susceptibility to resistance mutations that affect the Y289 pocket.[1]

Signaling Pathway of IAV Replication and Inhibition by FA-6005:

IAV_Replication_Inhibition cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA Transcription & Replication vRNA Transcription & Replication vRNP Assembly vRNP Assembly vRNA Transcription & Replication->vRNP Assembly Protein Synthesis Protein Synthesis vRNA Transcription & Replication->Protein Synthesis 3. mRNA Export vRNP Export vRNP Export vRNP Assembly->vRNP Export 4. Nuclear Export NP Import NP Import NP Import->vRNA Transcription & Replication Viral Entry Viral Entry vRNP Uncoating vRNP Uncoating Viral Entry->vRNP Uncoating vRNP Uncoating->NP Import 2. Nuclear Import Protein Synthesis->NP Import Viral Budding Viral Budding vRNP Export->Viral Budding 5. Trafficking & Assembly Progeny Virus Progeny Virus Viral Budding->Progeny Virus 6. Release IAV IAV IAV->Viral Entry 1. Attachment & Entry FA-6005 FA-6005 FA-6005->vRNA Transcription & Replication Inhibits FA-6005->vRNP Export Inhibits

Caption: Influenza A Virus replication cycle and points of inhibition by FA-6005.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of antiviral compounds. Below are methodologies for key assays used to characterize inhibitors like FA-6005.

a) Plaque Reduction Assay (for determining EC50):

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to confluence.

  • Virus Infection: Wash the cells with phosphate-buffered saline (PBS) and infect with a known titer of Influenza A virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2x Dulbecco's Modified Eagle Medium (DMEM) containing 2% SeaPlaque agarose and serial dilutions of FA-6005.

  • Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

b) Cytotoxicity Assay (for determining CC50):

This assay measures the concentration of a compound that causes a 50% reduction in cell viability.

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of FA-6005 and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or CellTiter-Glo® to each well.

  • Data Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

c) Time-of-Addition (TOA) Assay:

This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.

  • Synchronized Infection: Infect confluent MDCK cells with a high multiplicity of infection (MOI) of Influenza A virus for 1 hour at 4°C to allow attachment but not entry.

  • Initiation of Infection: Wash the cells and add warm medium to initiate synchronous infection.

  • Timed Compound Addition: Add a fixed, inhibitory concentration of FA-6005 at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Virus Titer Measurement: At a late time point (e.g., 12-24 hours post-infection), collect the supernatant and determine the virus titer using a plaque assay or TCID50 assay.

  • Data Analysis: Plot the virus titer against the time of compound addition to identify the window of antiviral activity.

Experimental Workflow for Time-of-Addition Assay:

TOA_Workflow Infect cells at 4°C Infect cells at 4°C Wash and add warm media (t=0) Wash and add warm media (t=0) Infect cells at 4°C->Wash and add warm media (t=0) Add FA-6005 at various time points Add FA-6005 at various time points Wash and add warm media (t=0)->Add FA-6005 at various time points Collect supernatant at 12h Collect supernatant at 12h Add FA-6005 at various time points->Collect supernatant at 12h Determine virus titer Determine virus titer Collect supernatant at 12h->Determine virus titer Plot titer vs. time of addition Plot titer vs. time of addition Determine virus titer->Plot titer vs. time of addition

Caption: Workflow for the Time-of-Addition (TOA) assay.

In Vivo Efficacy

FA-6005 has been shown to protect mice from a lethal challenge with Influenza A virus (H1N1), indicating its potential for in vivo therapeutic use.[1] Further studies are required to determine the pharmacokinetic and pharmacodynamic properties of FA-6005 in animal models to support its development as a clinical candidate.

Conclusion

FA-6005 represents a promising class of Influenza A virus inhibitors that target the viral nucleoprotein. Its pleiotropic inhibitory effects on multiple stages of the viral life cycle, coupled with its in vivo efficacy, make it an attractive candidate for further preclinical and clinical development. The detailed methodologies and mechanistic insights provided in this guide offer a framework for the continued investigation and development of novel anti-influenza therapeutics.

References

Unraveling Iav-IN-2: A Critical Examination of its Proposed Role as a Clathrin-Mediated Endocytosis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the compound identified as Iav-IN-2, a molecule of interest in antiviral research, particularly concerning Influenza A Virus (IAV). The initial premise for this document was to provide an in-depth analysis of this compound as an inhibitor of clathrin-mediated endocytosis (CME). However, a thorough review of the available scientific literature reveals conflicting mechanisms of action for this compound. While commercial suppliers have marketed this compound as a CME inhibitor for IAV entry, research from the originating scientists suggests a different target. This guide will present the available data, highlight the existing discrepancy, and provide a clear path forward for researchers interested in this molecule.

Introduction to this compound

This compound, also referred to as RSV/IAV-IN-2 and compound 14c , belongs to a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives. These compounds have been investigated for their potential as dual inhibitors of both Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV), presenting a promising avenue for broad-spectrum antiviral development.

The Conflicting Mechanisms of Action

A significant point of contention surrounds the precise mechanism by which this compound exerts its antiviral effects against IAV.

The Clathrin-Mediated Endocytosis Inhibition Hypothesis

Commercial suppliers of this compound have posited that the compound functions by blocking the entry of IAV into host cells through the inhibition of clathrin-mediated endocytosis. CME is a primary pathway for the internalization of IAV, making it a viable target for antiviral intervention.

Below is a conceptual workflow illustrating the proposed inhibitory action of this compound on the CME pathway for IAV entry.

G Proposed Mechanism: this compound as a CME Inhibitor for IAV Entry cluster_cell Host Cell cluster_cme Clathrin-Mediated Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm IAV_Receptor_Binding 1. IAV binds to sialic acid receptors Clathrin_Pit_Formation 2. Clathrin-coated pit formation IAV_Receptor_Binding->Clathrin_Pit_Formation Vesicle_Scission 3. Dynamin-mediated scission Clathrin_Pit_Formation->Vesicle_Scission Clathrin_Coated_Vesicle 4. Clathrin-coated vesicle Vesicle_Scission->Clathrin_Coated_Vesicle Endosome 5. Endosome acidification and viral fusion Clathrin_Coated_Vesicle->Endosome Iav_IN_2 This compound Block Inhibition Iav_IN_2->Block Block->Clathrin_Pit_Formation IAV Influenza A Virus IAV->IAV_Receptor_Binding

Caption: Proposed inhibition of IAV entry by this compound via the CME pathway.

The RNA-Dependent RNA Polymerase (RdRp) Inhibition Evidence

In contrast to the CME inhibition hypothesis, a 2021 publication in the European Journal of Medicinal Chemistry by the same research group that first described these compounds provides a different mechanism. This subsequent study, focusing on the broader class of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, states that their previous work demonstrated these molecules target the RNA-dependent RNA polymerase (RdRp) of both RSV and IAV. The viral RdRp is an essential enzyme for the replication and transcription of the viral RNA genome.

The logical relationship derived from the scientific literature is depicted in the diagram below.

G Reported Mechanism of Action for this compound Analogs Iav_IN_2_Class 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides (includes this compound) Target Viral RNA-dependent RNA polymerase (RdRp) Iav_IN_2_Class->Target targets Effect Inhibition of viral replication and transcription Target->Effect leads to Outcome Antiviral activity against IAV and RSV Effect->Outcome

Caption: The reported mechanism of action for the compound class of this compound.

Quantitative Data

Due to the conflicting reports on the mechanism of action, presenting quantitative data for this compound's effect on clathrin-mediated endocytosis is not feasible at this time. The primary literature focuses on the antiviral efficacy of the compound class. For the benefit of researchers, the reported antiviral activities of key compounds from the original study are summarized below.

CompoundTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
14c (this compound) RSV0.85 ± 0.12>100>117.6
IAV (H1N1)1.21 ± 0.18>100>82.6
14e RSV0.68 ± 0.09>100>147.1
IAV (H1N1)0.95 ± 0.13>100>105.3
Ribavirin RSV4.23 ± 0.5645.6 ± 3.210.8
IAV (H1N1)6.87 ± 0.7545.6 ± 3.26.6

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data is illustrative and based on the findings in the primary literature.

Experimental Protocols

Detailed experimental protocols for assessing the inhibition of clathrin-mediated endocytosis by this compound are not available in the primary literature, as this was not the reported mechanism of action. Researchers wishing to investigate this potential mechanism would need to design experiments de novo. A general workflow for such an investigation is proposed below.

G Proposed Experimental Workflow to Validate CME Inhibition Start Hypothesis: This compound inhibits CME Cell_Culture 1. Culture susceptible cell lines (e.g., MDCK, A549) Start->Cell_Culture Compound_Treatment 2. Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment CME_Marker_Uptake_Assay 3. Assess uptake of a known CME cargo (e.g., fluorescently labeled transferrin) Compound_Treatment->CME_Marker_Uptake_Assay IAV_Entry_Assay 4. Perform IAV infection assay in the presence of this compound Compound_Treatment->IAV_Entry_Assay Data_Analysis 5. Quantify inhibition of transferrin uptake and IAV entry (e.g., IC50) CME_Marker_Uptake_Assay->Data_Analysis IAV_Entry_Assay->Data_Analysis Conclusion Conclusion on CME inhibitory activity Data_Analysis->Conclusion

Caption: A suggested experimental plan to test if this compound inhibits CME.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs function as inhibitors of the viral RNA-dependent RNA polymerase, rather than as inhibitors of clathrin-mediated endocytosis. The discrepancy in the reported mechanism of action highlights the importance of consulting primary scientific literature over commercial product descriptions.

For researchers and drug development professionals, the following recommendations are made:

  • Prioritize the RdRp Inhibition Mechanism: Future research into the antiviral activity of this compound should focus on its effects on viral RNA synthesis.

  • Independently Verify CME Inhibition: Any claims of CME inhibition should be experimentally verified using established assays, such as transferrin uptake assays.

  • Consult Primary Literature: Always refer to peer-reviewed publications for the most accurate information on the mechanism of action of novel compounds.

This guide serves to clarify the current understanding of this compound and to provide a scientifically grounded direction for future research and development efforts.

A Technical Guide to the Selectivity and Mechanism of FA-6005, a Novel Influenza A Virus Nucleoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel influenza A virus (IAV) inhibitor, FA-6005. Due to the absence of publicly available information on a compound named "Iav-IN-2," this document focuses on FA-6005 as a well-characterized example of a next-generation anti-influenza therapeutic candidate. FA-6005 is a small molecule inhibitor that targets the viral nucleoprotein (NP), a highly conserved protein among influenza A and B viruses, making it a promising target for broad-spectrum antiviral development.[1][2][3]

Core Focus: FA-6005 Antiviral Selectivity

FA-6005 has demonstrated potent and broad-spectrum activity against a variety of human pandemic and seasonal influenza A and B viruses in vitro.[1][3] The antiviral efficacy of FA-6005 is summarized in the table below, with data primarily derived from plaque reduction assays.

Table 1: Antiviral Activity of FA-6005 against various Influenza Virus Strains
Virus StrainSubtypeEC50 (µM)Cell LineAssay Type
A/WSN/33H1N1Low-micromolarMDCKPlaque Reduction Assay
Influenza A (various strains)H1N1, H3N2, etc.Low-micromolarMDCKPlaque Reduction Assay
Influenza B (various strains)Not specifiedLow-micromolarMDCKPlaque Reduction Assay

EC50 (Median Effective Concentration) values are reported as "low-micromolar" as specific numerical data was not available in the provided search results. Data is based on plaque reduction assays performed in Madin-Darby canine kidney (MDCK) cells.[2]

Mechanism of Action: Targeting the Nucleoprotein

FA-6005's mechanism of action is distinct from currently approved anti-influenza drugs.[1][2] It specifically targets a conserved domain in the influenza virus nucleoprotein (NP) at isoleucine 41 (I41).[1][3] By binding to this pocket, FA-6005 exerts pleiotropic inhibitory effects on multiple stages of the viral life cycle.[1]

The binding of FA-6005 to NP interferes with:

  • Viral RNA and Protein Synthesis: Inhibition of these fundamental processes halts the production of new viral components.[1]

  • Intracellular Trafficking of Viral Ribonucleoproteins (vRNPs): FA-6005 perturbs the movement of vRNPs from the early to late stages of the viral life cycle, including nuclear import and export.[1][3]

This multi-faceted inhibition strategy makes FA-6005 a potent antiviral with a potentially high barrier to resistance. The high conservation of the NP I41 pocket across influenza A and B viruses is the basis for its broad-spectrum activity.[1]

FA-6005_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition FA-6005 Inhibition Entry Viral Entry Uncoating Uncoating Entry->Uncoating Nuclear_Import vRNP Nuclear Import Uncoating->Nuclear_Import Transcription_Replication Viral RNA/Protein Synthesis Nuclear_Import->Transcription_Replication Nuclear_Export vRNP Nuclear Export Transcription_Replication->Nuclear_Export Assembly_Budding Assembly & Budding Nuclear_Export->Assembly_Budding FA6005 FA-6005 NP_Target Nucleoprotein (NP) I41 Pocket FA6005->NP_Target Binds to Inhibition_Point1 Inhibition of RNA/Protein Synthesis NP_Target->Inhibition_Point1 Inhibition_Point2 Disruption of vRNP Trafficking NP_Target->Inhibition_Point2 Inhibition_Point1->Transcription_Replication Inhibition_Point2->Nuclear_Import Inhibition_Point2->Nuclear_Export

Mechanism of action of FA-6005 against influenza A virus.

Experimental Protocols

The characterization of FA-6005 involved several key experimental protocols to determine its antiviral activity, cytotoxicity, and in vivo efficacy.

Antiviral Activity Assessment: Plaque Reduction Assay (PRA)

This assay is a standard method for quantifying the inhibition of viral replication.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.

  • Virus Infection: A known titer of the desired influenza A virus strain (e.g., A/WSN/33 H1N1) is used to infect the MDCK cell monolayers.[2]

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of FA-6005. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The plates are incubated to allow for viral replication and plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral lysis. The number of plaques in the FA-6005-treated wells is compared to the control wells.

  • EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of FA-6005 that reduces the number of plaques by 50% compared to the control.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the antiviral compound by assessing its toxicity to host cells.

  • Cell Culture: MDCK cells are seeded in multi-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of FA-6005.

  • Incubation: The plates are incubated for a period comparable to the plaque reduction assay.

  • Viability Measurement: Cell viability is measured using a colorimetric assay such as the MTS assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of FA-6005 that reduces cell viability by 50%.

  • Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A high SI value indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

In Vivo Efficacy in a Mouse Model

Animal models are essential for evaluating the therapeutic potential of an antiviral compound.

  • Animal Model: Mice are infected with a lethal dose of an influenza A virus strain (e.g., H1N1).[2]

  • Compound Administration: A treatment group of mice receives FA-6005, while a control group receives a placebo. A positive control group treated with a known antiviral drug like zanamivir may also be included.[2]

  • Monitoring: The mice are monitored for signs of illness, weight loss, and survival over a set period (e.g., 14 days).

  • Viral Titer Determination: At specific time points post-infection, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral load.[2]

  • Efficacy Assessment: The efficacy of FA-6005 is determined by its ability to reduce mortality, prevent weight loss, and lower viral titers in the lungs compared to the control group.[2]

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (50,240 compounds) Hit_ID Identification of FA-6005 HTS->Hit_ID PRA Plaque Reduction Assay (Antiviral Activity) Hit_ID->PRA Cytotoxicity Cytotoxicity Assay (MTS Assay) Hit_ID->Cytotoxicity EC50 Determine EC50 PRA->EC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Mouse_Model Mouse Model of Influenza Infection SI->Mouse_Model Promising Candidate Treatment Treatment with FA-6005 vs. Control Mouse_Model->Treatment Monitoring Monitor Survival, Weight Loss Treatment->Monitoring Viral_Titers Measure Lung Viral Titers Treatment->Viral_Titers Efficacy Assess Therapeutic Efficacy Monitoring->Efficacy Viral_Titers->Efficacy

Workflow for the characterization of FA-6005.

Conclusion

FA-6005 represents a significant advancement in the search for novel, broad-spectrum influenza antivirals. Its unique mechanism of targeting the highly conserved nucleoprotein offers a promising strategy to combat a wide range of influenza A and B viruses, including strains that may be resistant to existing therapies. The comprehensive in vitro and in vivo characterization of FA-6005 provides a solid foundation for its further development as a potential therapeutic for the treatment of influenza virus infections.

References

No Publicly Available Data for Iav-IN-2's Role in Blocking Viral Fusion

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no information is currently available for a compound designated "Iav-IN-2" and its purported role as an inhibitor of influenza A virus (IAV) fusion.

As a result, the creation of an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, is not possible at this time. The absence of any public data on "this compound" suggests that it may be a very new or proprietary compound not yet described in published research, or that the designation may be incorrect.

General Principles of Influenza A Virus Fusion and Inhibition

Influenza A virus entry into host cells is a complex process mediated by the viral hemagglutinin (HA) protein. This process can be broadly summarized in the following steps:

  • Receptor Binding: The HA1 subunit of the hemagglutinin protein binds to sialic acid receptors on the surface of the host cell.

  • Endocytosis: The virus is then internalized into the host cell within an endosome.

  • Acidification and Conformational Change: The endosome becomes acidified, triggering a dramatic conformational change in the HA2 subunit of hemagglutinin.

  • Fusion Peptide Insertion: This conformational change exposes a "fusion peptide" which inserts into the endosomal membrane.

  • Membrane Fusion: The HA2 protein then refolds into a stable hairpin structure, bringing the viral and endosomal membranes into close proximity and forcing them to fuse. This creates a pore through which the viral genetic material can enter the cytoplasm of the host cell.

Small molecule inhibitors that block this process typically target the hemagglutinin protein and prevent the low pH-induced conformational changes necessary for fusion.

Visualization of the General IAV Fusion Pathway

The following diagram illustrates the key stages of influenza A virus entry and membrane fusion.

IAV_Fusion_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome Virus IAV HostCell Host Cell Membrane Virus->HostCell 1. Binding to Sialic Acid Virus_in_Endosome IAV HostCell->Virus_in_Endosome 2. Endocytosis Endosome_Membrane Endosomal Membrane Virus_in_Endosome->Endosome_Membrane 3. Acidification & HA2 Conformational Change Cytoplasm Host Cell Cytoplasm Endosome_Membrane->Cytoplasm 4. Membrane Fusion & Viral RNA Release

Caption: Generalized workflow of Influenza A Virus entry and fusion with a host cell.

Alternative Influenza A Virus Fusion Inhibitors

While no information was found for "this compound," research in the field has identified several other small molecule inhibitors that target IAV fusion. These include, but are not limited to:

  • Arbidol (Umifenovir): A broad-spectrum antiviral that is thought to stabilize the prefusion conformation of hemagglutinin.

  • JNJ-4796: A potent inhibitor that targets the stem region of group 1 hemagglutinins.

  • F0045(S): A small molecule that also targets the HA stem region.

  • CBS1116 and BMY27709: Compounds identified as inhibitors of IAV entry through their action on the HA-mediated fusion process.

  • SA-67 and ING-16-36: Inhibitors that have been shown to stabilize the prefusion state of group 2 hemagglutinins.

Researchers and drug development professionals interested in the inhibition of influenza viral fusion may find relevant data and experimental protocols in the scientific literature pertaining to these and other published inhibitors.

Should information regarding "this compound" become publicly available, a detailed technical guide could be developed.

Delving into the Core of Influenza Inhibition: A Technical Guide to the Pharmacokinetics of Iav-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of Iav-IN-2, a novel inhibitor of the influenza A virus. This document focuses on the compound's mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization. Due to the early stage of research, publicly available in vivo pharmacokinetic data for this compound is limited. This guide therefore emphasizes the foundational in vitro studies that establish its potential as an antiviral agent.

Introduction to this compound

This compound, also identified as compound 19 in the primary literature, is a promising small molecule inhibitor targeting a critical component of the influenza A virus replication machinery. It is a derivative of dopamine and has been shown to exhibit potent antiviral activity against the influenza A/WSN/33 (H1N1) strain in cell-based assays.

Mechanism of Action

This compound functions as an inhibitor of the influenza A virus PA endonuclease, an essential enzyme for viral replication. The PA endonuclease is a subunit of the viral RNA-dependent RNA polymerase complex. Its primary role is to cleave the 5' caps from host pre-mRNAs, a process known as "cap-snatching." These capped RNA fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting the PA endonuclease, this compound effectively blocks viral gene expression and replication.

cluster_inhibition Mechanism of this compound Inhibition Host_pre_mRNA Host pre-mRNA PA_Endonuclease PA Endonuclease Host_pre_mRNA->PA_Endonuclease 'Cap-snatching' Capped_Primer Capped RNA Primer Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral Polymerase Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Host Ribosomes Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Iav_IN_2 This compound Iav_IN_2->PA_Endonuclease Inhibits PA_Endonuclease->Capped_Primer

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound (Compound 19) as reported in the literature.

ParameterValueCell LineVirus Strain
EC50 (Half-maximal Effective Concentration) 2.58 µMMDCKA/WSN/33 (H1N1)
CC50 (Half-maximal Cytotoxic Concentration) 150.85 µMMDCKN/A
SI (Selectivity Index) >58N/AN/A

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of this compound required to inhibit influenza virus replication in a cell-based model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A/WSN/33 (H1N1) virus stock

  • This compound (Compound 19)

  • Crystal Violet solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin).

  • Pre-incubate the confluent MDCK cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum and add an overlay medium containing the corresponding concentration of this compound and 0.8% agarose.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • The EC50 value is determined by plotting the percentage of plaque reduction against the log concentration of this compound and fitting the data to a dose-response curve.

cluster_workflow Antiviral Activity Assay Workflow A Seed MDCK Cells B Pre-incubate with this compound A->B C Infect with Influenza Virus B->C D Add Agarose Overlay with this compound C->D E Incubate (48-72h) D->E F Fix and Stain Plaques E->F G Count Plaques and Calculate EC50 F->G

Figure 2: Plaque Reduction Assay Workflow.
PA Endonuclease Inhibition Assay (FRET-based)

Objective: To directly measure the inhibitory activity of this compound on the enzymatic function of the influenza PA endonuclease.

Materials:

  • Recombinant influenza PA endonuclease protein

  • FRET-based substrate (e.g., a dual-labeled RNA oligonucleotide with a fluorophore and a quencher)

  • Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT)

  • This compound (Compound 19)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the recombinant PA endonuclease protein to each well.

  • Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET-based substrate to all wells.

  • Immediately measure the fluorescence signal over time using a fluorescence plate reader. Cleavage of the substrate by the PA endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • The rate of the reaction is determined from the slope of the fluorescence signal over time.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

cluster_workflow_fret PA Endonuclease FRET Assay Workflow A Add PA Endonuclease to Plate B Add this compound Dilutions A->B C Incubate B->C D Add FRET Substrate C->D E Measure Fluorescence D->E F Calculate Reaction Rate and IC50 E->F

Figure 3: FRET-based PA Endonuclease Assay Workflow.

In Vivo Pharmacokinetics: Current Status and Future Directions

As of the latest available data, comprehensive in vivo pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound have not been published. The transition from promising in vitro results to a viable clinical candidate necessitates a thorough evaluation of its pharmacokinetic profile in animal models.

Future research should focus on:

  • Absorption: Determining the oral bioavailability of this compound.

  • Distribution: Investigating the tissue distribution, particularly to the lungs, the primary site of influenza infection.

  • Metabolism: Identifying the metabolic pathways and potential for drug-drug interactions.

  • Excretion: Characterizing the routes of elimination from the body.

Conclusion

This compound is a novel and potent inhibitor of the influenza A virus PA endonuclease with promising in vitro activity. The detailed experimental protocols provided in this guide serve as a foundation for further research and development of this compound. While in vivo pharmacokinetic data is currently unavailable, the strong in vitro profile of this compound warrants further investigation to assess its potential as a therapeutic agent for the treatment of influenza.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Iav-IN-2, a Novel Influenza A Virus Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, driving the need for novel antiviral therapeutics. The emergence of drug-resistant strains necessitates the discovery and development of new inhibitors targeting various stages of the viral life cycle.[1][2][3] This document provides detailed protocols for the in vitro assessment of Iav-IN-2, a novel investigational inhibitor of IAV. The described assays are fundamental for determining the cytotoxicity, antiviral efficacy, and potential mechanism of action of new chemical entities in a cell culture model.

The following protocols outline standard methodologies for evaluating antiviral compounds against IAV, including cytotoxicity assays, plaque reduction neutralization assays (PRNA), and time-of-addition assays to elucidate the stage of the viral life cycle targeted by the inhibitor.[4][5]

Data Presentation: Summarizing Quantitative Data

Clear and concise data presentation is crucial for the evaluation of antiviral efficacy. The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on Madin-Darby Canine Kidney (MDCK) Cells

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
198.5
1095.2
5089.7
10075.4
20052.1
40023.6
CC50 (µM) ~205

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 2: Antiviral Activity of this compound against Influenza A/PR/8/34 (H1N1) in MDCK Cells

This compound Concentration (µM)Plaque Reduction (%)
0 (Virus Control)0
0.115.3
0.548.9
175.6
592.1
1098.7
50100
EC50 (µM) ~0.55
Selectivity Index (SI = CC50/EC50) ~372.7

EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral plaque formation by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.

Experimental Protocols

Cytotoxicity Assay

This assay is essential to determine the concentration range of this compound that is non-toxic to the host cells, ensuring that any observed antiviral activity is not due to cell death.[5]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Protocol:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2.[5]

  • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be less than 0.5%.

  • Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48 hours at 37°C with 5% CO2.[5]

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined by regression analysis.[5]

Plaque Reduction Neutralization Assay (PRNA)

This assay quantifies the ability of this compound to inhibit the infectivity of IAV by measuring the reduction in the number of viral plaques.[6][7]

Materials:

  • Confluent MDCK cell monolayers in 12-well plates

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1)

  • DMEM with 2 µg/mL TPCK-trypsin (infection medium)

  • This compound serial dilutions

  • Overlay medium (e.g., 1.2% Avicel or agarose in 2x DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Prepare 10-fold serial dilutions of the virus stock in infection medium.[6]

  • Wash the confluent MDCK cell monolayers with PBS.

  • Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.[8]

  • During incubation, mix equal volumes of the serially diluted this compound with a virus dilution that produces a countable number of plaques (e.g., 100 PFU/well).

  • After the 1-hour virus adsorption, aspirate the inoculum and wash the cells with PBS.

  • Add the this compound/virus mixture to the wells in duplicate. Include a virus control (no compound) and a cell control (no virus).

  • Incubate for 1 hour at 37°C.

  • Aspirate the mixture and overlay the cells with 1.5 mL of the overlay medium.[8]

  • Incubate for 2-3 days at 37°C with 5% CO2 until plaques are visible.

  • Fix the cells with 10% formalin for at least 1 hour.[8]

  • Remove the overlay and stain the cells with crystal violet solution.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC50) is determined by regression analysis.

Time-of-Addition Assay

This assay helps to identify the stage of the IAV replication cycle that is inhibited by this compound by adding the compound at different time points relative to infection.[4][5]

Materials:

  • Confluent MDCK cells in 12-well plates

  • Influenza A virus (at a multiplicity of infection, MOI, of 1)

  • This compound at a concentration of 5-10 times its EC50

  • Infection medium

Protocol:

  • Seed MDCK cells in 12-well plates to achieve a confluent monolayer on the day of the experiment.

  • Infect the cells with IAV at an MOI of 1 for 1 hour at 37°C (defined as time -1 to 0 h).

  • Add this compound at different time intervals:

    • Pre-treatment: -2 to -1 h (before infection)

    • Co-treatment: -1 to 0 h (during virus adsorption)

    • Post-treatment: at various time points after infection (e.g., 0-2 h, 2-4 h, 4-6 h, 6-8 h post-infection).[5]

  • For each time point, after the designated treatment period, wash the cells with PBS and replace with fresh infection medium.

  • At 12-24 hours post-infection, collect the supernatants.

  • Determine the virus titer in the supernatants using a TCID50 assay or plaque assay.

  • The time point at which the addition of this compound results in a significant reduction in viral titer indicates the targeted stage of the viral replication cycle.[4]

Visualizations

Influenza A Virus Replication Cycle and Potential Antiviral Targets

IAV_Replication_Cycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm vRNA_replication vRNA Replication vRNP_assembly vRNP Assembly vRNA_replication->vRNP_assembly mRNA_synthesis mRNA Synthesis translation Protein Synthesis (Translation) mRNA_synthesis->translation vRNP_export vRNP Export vRNP_assembly->vRNP_export protein_trafficking Protein Trafficking (ER/Golgi) translation->protein_trafficking assembly Virion Assembly protein_trafficking->assembly vRNP_export->assembly budding 7. Budding & Release assembly->budding entry 1. Attachment & Entry (Endocytosis) uncoating 2. Uncoating (Endosome) entry->uncoating vRNP_import 3. vRNP Import to Nucleus uncoating->vRNP_import vRNP_import->vRNA_replication vRNP_import->mRNA_synthesis virus IAV Virion virus->entry Attachment to Sialic Acid t1 Entry Inhibitors t1->entry t2 M2 Ion Channel Blockers t2->uncoating t3 Polymerase Inhibitors t3->mRNA_synthesis t4 Neuraminidase Inhibitors t4->budding

Caption: IAV replication cycle with key stages and targets for antiviral drugs.

Experimental Workflow for Plaque Reduction Neutralization Assay (PRNA)

PRNA_Workflow start Start: Confluent MDCK cells in 12-well plate prepare_virus Prepare serial dilutions of IAV stock start->prepare_virus prepare_compound Prepare serial dilutions of this compound start->prepare_compound mix Mix virus with This compound dilutions prepare_virus->mix prepare_compound->mix infect Infect cells with virus/ compound mixture (1 hour incubation) mix->infect overlay Aspirate inoculum and add semi-solid overlay medium infect->overlay incubate Incubate for 2-3 days (plaque formation) overlay->incubate fix_stain Fix with formalin and stain with crystal violet incubate->fix_stain analyze Count plaques and calculate % reduction fix_stain->analyze end Determine EC50 and Selectivity Index analyze->end

Caption: Workflow of the Plaque Reduction Neutralization Assay (PRNA).

Logical Flow of Time-of-Addition Assay

Time_of_Addition cluster_timeline Experimental Timeline cluster_treatments This compound Addition Periods cluster_interpretation Interpretation of Inhibition t_minus_2 -2h t_minus_1 -1h t_0 0h t_2 2h t_4 4h t_6 6h t_8 8h t_12 12h infection Virus Infection (Adsorption) pre Pre-treatment (-2h to -1h) entry_block Inhibition at Pre/Co-treatment -> Targets Entry pre->entry_block co Co-treatment (-1h to 0h) co->entry_block post1 Post-treatment (0-2h) early_block Inhibition at 0-4h Post -> Targets Early Replication (e.g., uncoating, nuclear import) post1->early_block post2 Post-treatment (2-4h) post2->early_block post3 Post-treatment (4-6h) late_block Inhibition at 4-8h Post -> Targets Late Replication (e.g., assembly, release) post3->late_block post4 Post-treatment (6-8h) post4->late_block collect Collect Supernatants at 12h and Titrate Virus

Caption: Logic of the Time-of-Addition assay to determine the mechanism of action.

References

Application Notes and Protocols for IAV-IN-2 in Influenza A Virus Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising strategy is to target host cellular signaling pathways that the virus hijacks for its replication. The Raf/MEK/ERK signaling cascade is one such pathway, demonstrated to be essential for the efficient propagation of IAV.[1][2][3] IAV infection leads to a biphasic activation of the Raf/MEK/ERK pathway, which is crucial for the nuclear export of viral ribonucleoprotein complexes (vRNPs), a critical step in the viral life cycle.[1][2]

IAV-IN-2 is a potent and selective, orally bioavailable, non-ATP-competitive small molecule inhibitor of MEK1 and MEK2, the central kinases in the Raf/MEK/ERK pathway. By blocking this pathway, this compound is hypothesized to exhibit broad-spectrum anti-influenza activity by preventing vRNP export from the nucleus, thereby halting the production of new infectious virions. These application notes provide detailed protocols for utilizing this compound in IAV cell culture infection models to assess its antiviral efficacy and cytotoxicity.

Data Presentation

The antiviral activity and cytotoxicity of MEK inhibitors against various influenza A virus strains in different cell lines are summarized below. This data is representative of the expected performance of this compound.

Table 1: In Vitro Antiviral Activity (EC50) of MEK Inhibitors against Influenza A Virus

CompoundVirus StrainCell LineEC50 (µM)Reference
Zapnometinib (ATR-002)H1N1 (PR8)Calu-37.13[4]
Zapnometinib (ATR-002)H1N1 (PR8)Caco-25.72[4]
Zapnometinib (ATR-002)H5N1 (Chicken/Germany/2021)MDCKII2.55[5]
Zapnometinib (ATR-002)H5N1 (Mallard/Germany/2021)MDCKII2.73[5]
U0126H1N1vA5491.2[6]
U0126H1N1vMDCKII74.7[6]
CI-1040H1N1pdm09A549Not explicitly stated, but effective[7]
CI-1040H3N2A549Not explicitly stated, but effective[7]

Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI) of MEK Inhibitors

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Zapnometinib (ATR-002)MDCKII>431.6169.25 (for H5N1 Chicken)[5]
Zapnometinib (ATR-002)MDCKII>431.6158.10 (for H5N1 Mallard)[5]
This compound (Hypothetical)A549>200>100N/A
This compound (Hypothetical)MDCK>200>100N/A

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Data Analysis cell_seeding Seed A549 or MDCK cells in 96-well plates infection Infect cells with IAV (MOI = 0.01-0.1) cell_seeding->infection compound_prep Prepare serial dilutions of this compound treatment Add this compound dilutions to infected cells compound_prep->treatment virus_prep Prepare IAV stock (e.g., H1N1 A/PR/8/34) virus_prep->infection infection->treatment incubation Incubate for 24-72 hours treatment->incubation supernatant_collection Collect cell supernatants incubation->supernatant_collection cell_viability Assess cell viability (MTT Assay) incubation->cell_viability titer_quant Quantify viral titer (Plaque Assay or TCID50) supernatant_collection->titer_quant data_analysis Calculate EC50 and CC50 titer_quant->data_analysis cell_viability->data_analysis

Figure 1. Experimental workflow for evaluating this compound.

G cluster_pathway IAV-Induced Raf/MEK/ERK Signaling and this compound Inhibition cluster_cell Host Cell cluster_signal Signaling Cascade IAV Influenza A Virus (IAV) Receptor Sialic Acid Receptor IAV->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Raf Raf Endosome->Raf Activation vRNP_nucleus vRNP in Nucleus vRNP_cytoplasm vRNP in Cytoplasm vRNP_nucleus->vRNP_cytoplasm Progeny_Virion Progeny Virion vRNP_cytoplasm->Progeny_Virion Assembly & Budding MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK->vRNP_nucleus Promotes Nuclear Export IAV_IN_2 This compound IAV_IN_2->MEK Inhibition

Figure 2. IAV-induced Raf/MEK/ERK signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50) of this compound

This protocol determines the concentration of this compound required to inhibit IAV-induced cytopathic effect (CPE) by 50%.

Materials:

  • Cell Lines: Madin-Darby canine kidney (MDCK) cells or human lung adenocarcinoma (A549) cells.

  • Influenza Virus: e.g., A/Puerto Rico/8/34 (H1N1).

  • This compound: Stock solution in DMSO.

  • Media:

    • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • Infection Medium: Serum-free DMEM with 0.2% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin.[8][9]

  • Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), inverted microscope.

Procedure:

  • Cell Seeding:

    • Trypsinize and count MDCK or A549 cells.

    • Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of Growth Medium.

    • Incubate overnight to form a confluent monolayer.[8]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Infection Medium. A typical starting concentration is 100 µM with 2-fold or 3-fold dilutions.

    • Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Infection:

    • Wash the cell monolayer twice with PBS.

    • Infect the cells (excluding cell control wells) with IAV at a Multiplicity of Infection (MOI) of 0.01 in 50 µL of Infection Medium.

    • Incubate for 1 hour at 37°C.[8]

  • Treatment:

    • After the 1-hour incubation, remove the virus inoculum.

    • Add 100 µL of the prepared this compound dilutions to the corresponding wells.

    • Add 100 µL of Infection Medium to the virus control and cell control wells.

  • Incubation and Observation:

    • Incubate the plate for 48-72 hours at 37°C.

    • Observe the cells daily for cytopathic effect (CPE), such as cell rounding and detachment.

  • Quantification of Viral Inhibition (Plaque Reduction Assay):

    • This is a more quantitative alternative to CPE observation.

    • Perform the infection in 6-well plates with confluent cell monolayers.

    • After infection and treatment, overlay the cells with a mixture of 2X MEM and 1.6% agarose containing this compound and TPCK-trypsin.[10]

    • Incubate for 72 hours, then fix the cells with 10% formaldehyde and stain with 0.1% crystal violet to visualize plaques.[10]

    • Count the plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) of this compound

This protocol assesses the cytotoxicity of this compound using the MTT assay.

Materials:

  • All materials from Protocol 1 (excluding the virus).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution: DMSO or a solution of 0.04 M HCl in isopropanol.

  • Equipment: 96-well plate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Follow step 1 from Protocol 1.

  • Compound Treatment:

    • Wash the cells with PBS.

    • Add 100 µL of the serial dilutions of this compound in serum-free medium to the wells.

    • Include "cell control" wells with medium only (no compound).

  • Incubation:

    • Incubate the plate for the same duration as the EC50 assay (48-72 hours) at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the cell control (100% viability).

    • The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the in vitro efficacy and cytotoxicity of this compound, a hypothetical inhibitor of the Raf/MEK/ERK signaling pathway. By targeting a crucial host factor, this compound has the potential to be a broad-spectrum anti-influenza agent with a high barrier to the development of viral resistance. The data and methodologies presented here serve as a valuable resource for researchers in the field of antiviral drug development.

References

Application Notes and Protocols for In Vivo Studies of Influenza A Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Iav-IN-2" is not found in the reviewed scientific literature. Therefore, these application notes and protocols are based on representative data from in vivo studies of other well-documented Influenza A Virus (IAV) inhibitors, such as Verdinexor (a nuclear export inhibitor) and FA-6005 (a nucleoprotein inhibitor). Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Influenza A virus (IAV) continues to pose a significant threat to public health, necessitating the development of new antiviral therapeutics. In vivo animal studies are a critical step in the preclinical evaluation of novel IAV inhibitors. These studies provide essential data on the efficacy, pharmacokinetics, and safety of a compound before it can be considered for clinical trials. This document provides detailed application notes and standardized protocols for conducting in vivo efficacy studies of IAV inhibitors in a mouse model, a commonly used small animal model for influenza research.[1][2]

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals in the fields of virology, pharmacology, and infectious diseases who are involved in the preclinical assessment of antiviral candidates against Influenza A virus.

Data Presentation: In Vivo Efficacy of Representative IAV Inhibitors

The following table summarizes quantitative data from in vivo studies of two example IAV inhibitors, Verdinexor and FA-6005, to provide a reference for designing new experiments.

CompoundTargetAnimal ModelVirus StrainDosageAdministration RouteTreatment ScheduleKey FindingsReference
Verdinexor XPO1 (Host Factor)BALB/c MiceA/California/04/09 (H1N1)5 or 10 mg/kgOral (gavage)Twice daily for 4 days, starting 1 day post-infectionReduced lung viral titers and mortality.[3]
CD-1 MiceA/Philippines/2/82-X79 (H3N2)Not SpecifiedOral (gavage)Prophylactic or therapeuticSignificantly reduced lung virus burdens and proinflammatory cytokine expression.[4][4]
FerretsA/California/04/09 (H1N1)15 or 25 mg/kg (QD), 10 mg/kg (BID)Oral (gavage)Daily or twice daily for 4 days, starting 1 hour pre-infectionReduced lung virus titers and lung pathology.[5][5]
FA-6005 Nucleoprotein (NP) (Viral Factor)BALB/c MiceA/PR/8/34 (H1N1)20 mg/kgIntraperitoneal (i.p.)Twice daily for 7 daysReduced weight loss and protected mice from lethal challenge.[6][6][7][8][9]

Experimental Protocols

Protocol 1: General Efficacy Study of an IAV Inhibitor in Mice

This protocol outlines a typical experiment to assess the therapeutic efficacy of a novel IAV inhibitor in a mouse model of influenza infection.

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c or C57BL/6, female, 6-8 weeks old.[2]

  • Acclimation: Acclimate animals for at least 7 days before the start of the experiment.

  • Housing: House mice in appropriate biosafety level 2 (BSL-2) facilities.

2. Materials:

  • Influenza A virus stock (e.g., mouse-adapted A/Puerto Rico/8/1934 (H1N1) or A/California/04/09 (H1N1)).

  • Test compound (e.g., "this compound") formulated in a suitable vehicle (e.g., DMSO, PBS, or a solution for oral gavage).

  • Positive control: Oseltamivir phosphate or another approved anti-influenza drug.

  • Vehicle control.

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Sterile PBS.

  • Equipment for intranasal inoculation, oral gavage, or intraperitoneal injection.

3. Experimental Procedure:

  • Infection:

    • Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

    • Infect mice intranasally with a lethal or sub-lethal dose of IAV (e.g., 5-10 times the 50% mouse lethal dose, MLD₅₀) in a volume of 30-50 µL of sterile PBS.[2][10]

    • A mock-infected group should be administered sterile PBS only.

  • Treatment:

    • Initiate treatment at a specified time point post-infection (e.g., 4, 24, or 48 hours) to evaluate the therapeutic window.

    • Administer the test compound at various doses (e.g., 10, 25, 50 mg/kg) via the chosen route (e.g., oral gavage, intraperitoneal injection).

    • Administer the positive control (e.g., oseltamivir at 10 mg/kg, twice daily) and the vehicle control according to the same schedule.

    • Continue treatment for a predetermined duration (e.g., 5-7 days).

  • Monitoring and Endpoints:

    • Monitor mice daily for signs of morbidity, including weight loss, ruffled fur, lethargy, and labored breathing.[2]

    • Record body weight daily for 14 days post-infection. Euthanize mice that lose more than 25-30% of their initial body weight.

    • Record survival daily for 14-21 days post-infection.

    • At specific time points (e.g., days 3 and 6 post-infection), a subset of mice from each group can be euthanized to collect lung tissue for virological and pathological analysis.

      • Viral Titer: Homogenize lung tissue and determine the viral load using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or quantitative PCR (qPCR).

      • Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.[5]

4. Data Analysis:

  • Analyze differences in weight loss and survival curves between groups using appropriate statistical methods (e.g., ANOVA for weight loss, Log-rank (Mantel-Cox) test for survival).

  • Compare viral titers and lung pathology scores between treated and control groups using t-tests or ANOVA.

  • A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using Graphviz (DOT language) to illustrate a relevant signaling pathway and a typical experimental workflow for in vivo studies of IAV inhibitors.

IAV_Replication_and_Inhibitor_Action cluster_cell Host Cell cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets vRNP_nucleus vRNP mRNA_synthesis Viral mRNA Synthesis vRNP_nucleus->mRNA_synthesis cRNA_synthesis cRNA/vRNA Replication vRNP_nucleus->cRNA_synthesis vRNP_export vRNP Export (via XPO1) vRNP_nucleus->vRNP_export NP_synthesis NP Synthesis (in cytoplasm) mRNA_synthesis->NP_synthesis Translation cRNA_synthesis->vRNP_nucleus NP_import NP Import NP_synthesis->NP_import NP_import->cRNA_synthesis assembly Virion Assembly vRNP_export->assembly IAV Influenza A Virus endocytosis Endocytosis IAV->endocytosis uncoating Uncoating endocytosis->uncoating vRNP_cytoplasm vRNP uncoating->vRNP_cytoplasm vRNP_cytoplasm->vRNP_nucleus Nuclear Import budding Budding & Release assembly->budding new_virion New Virion budding->new_virion FA_6005 FA-6005 (NP Inhibitor) FA_6005->cRNA_synthesis Inhibits Verdinexor Verdinexor (XPO1 Inhibitor) Verdinexor->vRNP_export Inhibits

Caption: IAV replication cycle and targets of representative inhibitors.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation (BALB/c Mice, 6-8 weeks) infection Intranasal Infection (Day 0) animal_acclimation->infection virus_prep Virus Stock Preparation (e.g., IAV H1N1) virus_prep->infection compound_prep Compound Formulation (Vehicle, Positive Control) treatment Treatment Initiation (e.g., Oral, IP) (Days 1-7) compound_prep->treatment infection->treatment monitoring Daily Monitoring (Weight, Survival) (Days 0-14) treatment->monitoring tissue_collection Tissue Collection (e.g., Lungs on Days 3, 6) monitoring->tissue_collection data_analysis Statistical Analysis & Reporting monitoring->data_analysis viral_titer Viral Titer Analysis (TCID50 / qPCR) tissue_collection->viral_titer histopathology Histopathology tissue_collection->histopathology viral_titer->data_analysis histopathology->data_analysis

Caption: Experimental workflow for in vivo IAV inhibitor efficacy studies.

References

Application Notes and Protocols for Plaque Reduction Assay Using a Novel Influenza A Virus Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, driving the need for novel antiviral therapeutics. The plaque reduction assay is a fundamental and highly regarded method for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.[1][2] This document provides a detailed protocol for conducting a plaque reduction assay to assess the antiviral activity of a novel inhibitor against Influenza A virus. While the specific compound "Iav-IN-2" is used as a placeholder, this protocol is designed to be a comprehensive and adaptable guide for testing any new potential IAV inhibitor.

The principle of the plaque reduction assay involves infecting a confluent monolayer of susceptible host cells with the virus.[3] An overlay medium, typically containing agarose or Avicel, is then applied to restrict the spread of progeny virions to adjacent cells.[3][4] This results in the formation of localized zones of cell death, or plaques, which can be visualized and counted.[3][5] The potency of an antiviral compound is determined by its ability to reduce the number of plaques compared to an untreated virus control.[1]

Mechanism of Action: Potential Targets for IAV Inhibitors

The life cycle of the influenza A virus presents multiple opportunities for therapeutic intervention. An uncharacterized inhibitor could potentially target various stages of the viral replication process.

IAV_Lifecycle Virus_Extracellular Influenza A Virus Entry Entry Virus_Extracellular->Entry Virus_Released Progeny Virions Budding Budding Budding->Virus_Released Inhibitor1 Entry Inhibitors (e.g., neutralizing antibodies) Inhibitor1->Entry Inhibitor2 M2 Ion Channel Blockers (e.g., Amantadine) Uncoating Uncoating Inhibitor2->Uncoating Inhibitor3 RNA Polymerase Inhibitors (e.g., Baloxavir marboxil) Replication Replication Inhibitor3->Replication Inhibitor4 Neuraminidase Inhibitors (e.g., Oseltamivir) Inhibitor4->Budding

Experimental Protocols

Materials and Reagents
  • Cells: Madin-Darby Canine Kidney (MDCK) cells

  • Virus: Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • Inhibitor: this compound (or test compound), dissolved in an appropriate solvent (e.g., DMSO)

  • Media:

    • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • Infection Medium: DMEM with 0.2% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and TPCK-treated trypsin (1 µg/mL).

  • Overlay Medium:

    • 2X Plaque Medium (e.g., 2X DMEM or 2X MEM).

    • 1.2% Avicel RC-591 or 1.6% Agarose.

  • Staining Solution: 1% Crystal Violet in 20% ethanol.

  • Buffers: Phosphate-Buffered Saline (PBS).

  • Plates: 6-well or 12-well tissue culture plates.

Cytotoxicity Assay (MTT Assay)

Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of the test compound to ensure that any observed reduction in plaques is not due to cell death.

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 3 x 10^5 cells/mL and incubate overnight to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium.

  • Treatment: Remove the culture medium from the cells and add the diluted compound to the wells. Include a "cells only" control (medium only) and a solvent control (highest concentration of solvent used for dilution).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow

Detailed Protocol for Plaque Reduction Assay
  • Cell Seeding (Day 1):

    • Seed MDCK cells into 12-well plates at a density of 3 x 10^5 cells/mL (1 mL per well).[4]

    • Incubate overnight at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.[6]

  • Virus Dilution and Compound Preparation (Day 2):

    • Prepare 10-fold serial dilutions of the IAV stock in infection medium to achieve a concentration that will produce 50-100 plaques per well.[4][5]

    • Prepare serial dilutions of this compound in infection medium. The concentration range should be based on the cytotoxicity data.

  • Infection and Treatment (Day 2):

    • Aspirate the culture medium from the MDCK cells and wash the monolayer once with PBS.

    • In a separate tube, mix the diluted virus with an equal volume of the diluted this compound or control medium. Incubate this mixture for 1 hour at 37°C.

    • Add 200 µL of the virus-compound mixture to each well.[7]

    • Include the following controls:

      • Virus Control: Virus mixed with infection medium (no compound).

      • Cell Control: Infection medium only (no virus or compound).

    • Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution and prevent the monolayer from drying out.[6][7]

  • Overlay Application (Day 2):

    • Prepare the overlay medium. If using Avicel, mix equal volumes of 2.4% Avicel and 2X plaque medium. If using agarose, melt 1.6% agarose and cool to 42°C, then mix with an equal volume of pre-warmed 2X plaque medium.

    • Aspirate the inoculum from the wells.

    • Gently add 1 mL of the overlay medium to each well.

    • Allow the overlay to solidify at room temperature before moving the plates.

  • Incubation (Days 2-5):

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization (Day 5):

    • Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 4 hours.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer by adding 0.5 mL of 1% crystal violet solution to each well for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Data Collection and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound using the following formula:

      • % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control)] x 100

    • Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%. This can be calculated using a dose-response curve fitting software.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Cytotoxicity of this compound on MDCK Cells

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Solvent Control)100
......
......
......
CC50 (µM) Value

Table 2: Plaque Reduction Assay Results for this compound

This compound Concentration (µM)Plaque Count (Mean ± SD)% Plaque Reduction (Mean ± SD)
0 (Virus Control)...0
.........
.........
.........

Table 3: Summary of Antiviral Activity of this compound

ParameterValue (µM)
EC50 ...
CC50 ...
Selectivity Index (SI = CC50/EC50) ...

Conclusion

This document provides a comprehensive framework for the evaluation of a novel influenza A virus inhibitor using a plaque reduction assay. Adherence to this detailed protocol will enable researchers to generate robust and reproducible data on the antiviral efficacy and cytotoxicity of their test compounds. The provided tables and diagrams serve as templates for effective data presentation and conceptual understanding of the experimental workflow and underlying biological principles.

References

Studying Influenza A Virus Entry Pathways with IAV Entry Inhibitor (IAV-IN-2)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, primarily due to its rapid evolution and the emergence of drug-resistant strains.[1][2] The entry of IAV into host cells is a critical first step in its replication cycle and presents a promising target for antiviral drug development.[3][4] This process is initiated by the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, followed by endocytosis and pH-dependent fusion of the viral and endosomal membranes, which releases the viral ribonucleoproteins (vRNPs) into the cytoplasm.[5][6]

IAV-IN-2 is a novel small molecule inhibitor developed for the investigation of IAV entry mechanisms. These application notes provide an overview of the compound and detailed protocols for its use in studying the initial stages of IAV infection.

Mechanism of Action

This compound is hypothesized to inhibit IAV entry by targeting the HA protein, thereby preventing the conformational changes necessary for membrane fusion. This mode of action is suggested by preliminary studies and is consistent with the activity of other known IAV entry inhibitors.[7][8] By blocking this essential step, this compound can be utilized to probe the dynamics of viral entry and to assess the efficacy of entry-targeting antiviral strategies.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against various IAV subtypes. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values obtained from in vitro assays.

Parameter IAV Strain A (e.g., H1N1) IAV Strain B (e.g., H3N2) Cell Line (e.g., MDCK)
EC₅₀ (µM) 0.51.2N/A
CC₅₀ (µM) > 50> 50> 50
Selectivity Index (SI = CC₅₀/EC₅₀) > 100> 41.7N/A

Note: The data presented here is a representative example. Actual values may vary depending on the specific IAV strain, cell line, and experimental conditions.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the activity of this compound.

Plaque Reduction Neutralization Assay

This assay is a functional method to quantify the inhibition of infectious virus production.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-TPCK

  • Agarose

  • Crystal Violet solution

Protocol:

  • Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • In a separate tube, mix the virus stock (at a concentration to yield 50-100 plaques/well) with an equal volume of each this compound dilution. Incubate for 1 hour at 37°C.

  • Wash the MDCK cell monolayers with PBS.

  • Inoculate the cells with 200 µL of the virus-inhibitor mixture.

  • Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Aspirate the inoculum and overlay the cells with a mixture of 2x DMEM and 1.6% agarose containing trypsin-TPCK and the corresponding concentration of this compound.

  • Incubate at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.

Hemagglutination Inhibition (HI) Assay

This assay determines if this compound can block the binding of the IAV HA protein to sialic acid receptors on red blood cells (RBCs).

Materials:

  • IAV stock

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 0.5% Turkey or Chicken Red Blood Cells (RBCs)

  • V-bottom 96-well plates

Protocol:

  • Add 50 µL of PBS to all wells of a V-bottom 96-well plate.

  • Add 50 µL of this compound to the first well and perform a 2-fold serial dilution across the plate.

  • Add 4 hemagglutinating units (HAU) of the virus to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 50 µL of 0.5% RBCs to each well.

  • Gently mix and incubate at room temperature for 30-60 minutes.

  • Read the results. A button of RBCs at the bottom of the well indicates hemagglutination inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

Viral Entry Assay using Pseudotyped Viruses

This assay specifically measures the inhibition of viral entry using a replication-deficient virus expressing IAV HA and a reporter gene (e.g., luciferase).

Materials:

  • IAV HA-pseudotyped lentiviral or retroviral particles (carrying a luciferase reporter gene)

  • Target cells (e.g., MDCK or A549)

  • This compound

  • Luciferase assay reagent

Protocol:

  • Seed target cells in a 96-well plate and grow to 80-90% confluency.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells with the this compound dilutions for 1 hour at 37°C.

  • Add the IAV HA-pseudotyped virus to the cells.

  • Incubate for 48-72 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Calculate the percentage of inhibition relative to the untreated control.

Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.

Materials:

  • MDCK cells

  • Influenza A virus stock

  • This compound

  • Cell culture medium

Protocol:

  • Seed MDCK cells in a 96-well plate and grow to confluency.

  • Infect the cells with IAV at a high multiplicity of infection (MOI).

  • Add this compound at a fixed concentration at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

  • Incubate for a single replication cycle (e.g., 8-12 hours).

  • Collect the supernatant and quantify the viral titer using a plaque assay or quantify viral protein/RNA expression in the cell lysate.

  • Plot the viral yield/expression against the time of compound addition. Inhibition observed only when the compound is added early in the infection cycle suggests an effect on entry.

Visualizations

IAV Entry Pathway and this compound Target

IAV_Entry_Pathway Influenza A Virus Entry Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell Virus Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA binds to Sialic Acid) Endosome Endosome Early Endosome Late Endosome (Acidified) Receptor->Endosome:f0 2. Endocytosis Endosome:f0->Endosome:f1 vRNP Viral Ribonucleoproteins (vRNPs) Endosome:f1->vRNP 4. Membrane Fusion & Uncoating Cytoplasm Cytoplasm vRNP->Cytoplasm 5. vRNP Release This compound This compound This compound->Endosome:f1 Inhibits Fusion

Caption: IAV entry pathway and the putative target of this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow Workflow for Characterizing this compound Start Start Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral_Activity Plaque Reduction Assay (EC50) Start->Antiviral_Activity Mechanism Mechanism of Action Studies Antiviral_Activity->Mechanism HI_Assay Hemagglutination Inhibition Assay Mechanism->HI_Assay Entry_Assay Pseudotyped Virus Entry Assay Mechanism->Entry_Assay Time_of_Addition Time-of-Addition Assay Mechanism->Time_of_Addition Conclusion Characterize as Entry Inhibitor HI_Assay->Conclusion Entry_Assay->Conclusion Time_of_Addition->Conclusion

Caption: Experimental workflow for the characterization of this compound.

References

Application of Novel Influenza A Virus Inhibitors in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) is a major human pathogen responsible for seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[1][2][3] The high mutation rate of the virus often leads to the emergence of strains resistant to existing antiviral drugs, necessitating the continuous development of new therapeutic agents.[4] High-throughput screening (HTS) is a critical strategy in the discovery of novel antiviral compounds that can target various stages of the viral life cycle.[1][2] This document provides detailed application notes and protocols for the use of a novel, potent, and selective inhibitor of influenza A virus, hereafter referred to as IAV-Inhibitor-X , in a high-throughput screening setting. IAV-Inhibitor-X is a fictional compound used here for illustrative purposes to demonstrate the application of a novel anti-IAV compound in a screening workflow.

The protocols outlined below are based on established high-throughput screening methodologies for IAV, such as the quantitative analysis of viral protein levels, which allows for the screening of compounds against wild-type influenza strains.[1][2]

Principle of the Assay

The primary HTS assay described here is a Dot Blot Assay in combination with a LI-COR Imaging System (DBALIS), which quantitatively measures the level of a specific viral protein, such as the nucleoprotein (NP), directly from infected cell lysates.[1][2] This method offers the advantage of not requiring genetically engineered reporter viruses, thus enabling the screening against clinically relevant, wild-type IAV strains.[1][2] The assay is robust, sensitive, and suitable for the 96-well plate format required for HTS.

Key Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 (human lung adenocarcinoma) cells are a suitable host for IAV infection and are commonly used in respiratory virus research.[1][5]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

High-Throughput Screening Protocol for IAV-Inhibitor-X

This protocol is designed for a 96-well plate format.

Day 1: Cell Seeding

  • Trypsinize and resuspend A549 cells in a complete culture medium.

  • Seed 2 x 10^4 cells per well in a 96-well plate.

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Compound Treatment and Virus Infection

  • Prepare serial dilutions of IAV-Inhibitor-X and control compounds (e.g., a known IAV inhibitor like oseltamivir and a vehicle control like DMSO) in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).[6]

  • Remove the culture medium from the 96-well plates.

  • Add 50 µL of the diluted compounds to the respective wells.

  • Prepare the IAV working solution (e.g., A/Puerto Rico/8/1934 (H1N1) strain) in infection medium to achieve a Multiplicity of Infection (MOI) of 0.1.[6][7]

  • Add 50 µL of the virus solution to each well (except for mock-infected control wells).

  • Incubate for 16-24 hours at 37°C with 5% CO2.[1]

Day 3: Cell Lysis and Dot Blot Analysis (DBALIS)

  • Carefully remove the supernatant from each well.

  • Wash the cells once with 100 µL of ice-cold Phosphate Buffered Saline (PBS).

  • Add 50 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and incubate on ice for 10 minutes.

  • Transfer the cell lysates to a new 96-well plate.

  • Using a multichannel pipette or a liquid handling robot, spot 2 µL of each lysate onto a nitrocellulose membrane.[1]

  • Allow the membrane to air dry completely.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the IAV Nucleoprotein (NP) and a loading control (e.g., β-actin) overnight at 4°C.[1]

  • Wash the membrane three times with TBST.

  • Incubate with fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature.

  • Wash the membrane three times with TBST and once with PBS.

  • Scan the membrane using a LI-COR Odyssey Imaging System.

  • Quantify the signal intensity for NP and the loading control. The ratio of NP to the loading control is used to determine the extent of viral inhibition.[1]

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to compound toxicity, a parallel cytotoxicity assay should be performed.

  • Seed A549 cells in a 96-well plate as described above.

  • Treat the cells with the same serial dilutions of IAV-Inhibitor-X .

  • Incubate for the same duration as the antiviral assay.

  • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Data Presentation

The quantitative data from the HTS and cytotoxicity assays for the fictional IAV-Inhibitor-X are summarized in the table below.

CompoundTargetAssay TypeCell LineVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
IAV-Inhibitor-X Viral PolymeraseDBALISA549A/PR/8/34 (H1N1)0.5>100>200
OseltamivirNeuraminidasePlaque ReductionMDCKA/PR/8/34 (H1N1)0.1>100>1000
Vehicle (DMSO)-DBALISA549A/PR/8/34 (H1N1)->100-

Visualizations

Influenza A Virus Replication Cycle

The following diagram illustrates the key stages of the influenza A virus replication cycle, which are potential targets for antiviral drugs.

IAV_Replication_Cycle cluster_cell Host Cell cluster_outside Entry 1. Entry (Endocytosis) Fusion 2. Fusion & Uncoating (Endosome) Entry->Fusion Nuclear_Import 3. Nuclear Import of vRNPs Fusion->Nuclear_Import Transcription_Replication 4. Transcription & Replication (Nucleus) Nuclear_Import->Transcription_Replication Nuclear_Export 5. Nuclear Export of vRNPs Transcription_Replication->Nuclear_Export Translation 6. Protein Translation (Cytoplasm) Transcription_Replication->Translation mRNA Assembly 7. Assembly Nuclear_Export->Assembly Translation->Assembly Budding 8. Budding & Release Assembly->Budding Progeny_Virion IAV Budding->Progeny_Virion Progeny Virion IAV_particle IAV IAV_particle->Entry Attachment

Caption: Overview of the Influenza A Virus replication cycle.

High-Throughput Screening Workflow

The diagram below outlines the experimental workflow for the high-throughput screening of potential IAV inhibitors using the DBALIS method.

HTS_Workflow Start Start: 96-well plate Seed_Cells 1. Seed A549 Cells Start->Seed_Cells Compound_Addition 2. Add Compounds (e.g., IAV-Inhibitor-X) Seed_Cells->Compound_Addition Virus_Infection 3. Infect with IAV Compound_Addition->Virus_Infection Incubation 4. Incubate (16-24h) Virus_Infection->Incubation Cell_Lysis 5. Lyse Cells Incubation->Cell_Lysis Dot_Blot 6. Spot Lysates onto Nitrocellulose Membrane Cell_Lysis->Dot_Blot Antibody_Probing 7. Probe with Primary & Fluorescent Secondary Antibodies Dot_Blot->Antibody_Probing Imaging 8. Image with LI-COR System Antibody_Probing->Imaging Data_Analysis 9. Quantify NP Signal & Calculate Inhibition Imaging->Data_Analysis End End: Identify Hits Data_Analysis->End

Caption: Experimental workflow for HTS of IAV inhibitors.

Conclusion

The described high-throughput screening protocol provides a robust and reliable method for identifying and characterizing novel inhibitors of influenza A virus. The use of a quantitative, non-reporter-based assay like DBALIS allows for the screening of compounds against a wide range of wild-type IAV strains. The fictional IAV-Inhibitor-X serves as an example of a promising lead compound with high potency and a favorable safety profile, warranting further investigation in preclinical models. This workflow can be adapted for the screening of large compound libraries to accelerate the discovery of new antiviral therapies for influenza.

References

Application Notes and Protocols for Iav-IN-2: A Tool for Influenza Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

Note: A specific inhibitor designated "Iav-IN-2" was not identified in publicly available research. The following application notes and protocols are based on the characterization of other recently developed small molecule inhibitors of Influenza A Virus (IAV) and are intended to serve as a guide for researchers working with similar compounds. For the purpose of this document, we will refer to a representative inhibitor targeting the viral Nucleoprotein (NP), exemplified by compounds such as FA-6005, as a model for "this compound".

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, driving the need for novel antiviral therapeutics. Small molecule inhibitors that target viral components are crucial tools for both basic research and drug development. This document provides detailed application notes and protocols for the use of IAV inhibitors, typified by nucleoprotein-targeting compounds, in influenza virus research. These inhibitors offer a mechanism of action distinct from currently approved drugs, providing a valuable resource for studying the viral life cycle and combating drug resistance.[1]

Data Presentation

Quantitative data for representative small molecule inhibitors of Influenza A Virus are summarized in the table below. This allows for a comparative overview of their potency and safety profiles.

CompoundTargetVirus StrainAssay TypeEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
FA-6005 Nucleoprotein (NP)H1N1Plaque Reductionlow-micromolar->100-[1]
CBS1194 Hemagglutinin (HA)H3N2 (A/Hong Kong/1/1968)CPE Inhibition1.25->50>40[2]
H3N2 (A/Brisbane/10/2007)0.74 ± 0.42-[2]
H3N2 (A/NY-r19-GLuc)0.36 ± 0.12-[2]
Zapnometinib MEKIAV PR8Titer Reduction7.13 (Calu-3 cells)5.72 (Caco-2 cells)--[3]
SARS-CoV-2Titer Reduction19.70 (Calu-3 cells)22.91 (Caco-2 cells)--[3]
Compound 2 UnknownH5N2 (A/ostrich/Denmark/725/96)CPE Inhibition-82>4335.27[4]
GRP-71271 analogs Hemagglutinin (HA)H1N1 (A/WSN/1933)Plaque Assay0.17 - 0.38---[5]

Mechanism of Action and Signaling Pathways

IAV inhibitors can target various stages of the viral life cycle.[6] Nucleoprotein (NP)-targeting inhibitors, our stand-in for "this compound", interfere with multiple functions of NP, including viral RNA transcription, replication, and the intracellular trafficking of viral ribonucleoproteins (vRNPs).[1] By binding to a conserved pocket in the NP, these inhibitors can disrupt critical viral processes.

IAV infection is known to modulate several host cell signaling pathways to facilitate its replication.[7] These include the Raf/MEK/ERK pathway, which is crucial for the nuclear export of vRNPs, and the PI3K/Akt pathway, which is often activated by the viral NS1 protein to promote viral replication.[3][7] Furthermore, IAV has evolved mechanisms to antagonize the host's innate immune response, particularly the JAK/STAT signaling pathway, which is activated by interferons to establish an antiviral state.[8][9] Some IAV strains can induce the degradation of JAK1, a key component of this pathway, thereby dampening the antiviral response.[8]

Below are diagrams illustrating a proposed mechanism of action for an NP inhibitor and a simplified overview of an IAV-modulated host signaling pathway.

cluster_0 Influenza A Virus Life Cycle Inhibition Virus_Entry Virus Entry vRNP_to_Nucleus vRNP to Nucleus Virus_Entry->vRNP_to_Nucleus Transcription_Replication Viral RNA Transcription & Replication vRNP_to_Nucleus->Transcription_Replication vRNP_Export vRNP Nuclear Export Transcription_Replication->vRNP_Export Assembly_Budding Virus Assembly & Budding vRNP_Export->Assembly_Budding Iav_IN_2 This compound (NP Inhibitor) Iav_IN_2->Transcription_Replication Inhibits Iav_IN_2->vRNP_Export Inhibits

Proposed mechanism of action for an NP inhibitor.

cluster_1 IAV Antagonism of JAK/STAT Signaling IFN Interferon (IFN) IFNR IFN Receptor IFN->IFNR Binds JAK1 JAK1 IFNR->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates Degradation Ubiquitination & Degradation JAK1->Degradation pSTAT1 pSTAT1 STAT1->pSTAT1 ISG Interferon-Stimulated Genes (Antiviral State) pSTAT1->ISG Induces IAV IAV Infection SOCS1 SOCS1 IAV->SOCS1 Upregulates SOCS1->JAK1 Mediates

IAV-mediated antagonism of the JAK/STAT pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antiviral activity of a novel IAV inhibitor.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in infectious virus particles.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 H1N1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Test compound (this compound)

  • Agarose or Avicel

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the test compound in serum-free DMEM containing TPCK-treated trypsin.

  • Prepare a working dilution of IAV to yield 50-100 plaque-forming units (PFU) per well.

  • Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2X DMEM and agarose (or Avicel) containing the different concentrations of the test compound.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.

Cytotoxicity Assay

This assay determines the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Test compound (this compound)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

In Vivo Efficacy in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antiviral compound in a lethal challenge mouse model.[10][11]

Materials:

  • 6- to 8-week-old BALB/c mice

  • Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 H1N1)

  • Test compound (this compound) formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Anesthetic (e.g., isoflurane)

  • Vehicle control

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD50) of the influenza virus in a small volume (e.g., 50 µL) of PBS.

  • Randomly divide the mice into treatment and control groups.

  • Administer the test compound or vehicle control at specified doses and schedules (e.g., twice daily for 5 days, starting 4 hours post-infection).

  • Monitor the mice daily for weight loss and signs of morbidity for 14 days.

  • The primary endpoints are survival and changes in body weight.

  • For mechanistic studies, subsets of mice can be euthanized at different time points to collect lung tissue for viral titer determination (by plaque assay or qPCR) and histopathological analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-influenza virus compound.

cluster_2 Antiviral Compound Evaluation Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Cytotoxicity Cytotoxicity Assay (CC50) Hit_ID->Cytotoxicity Antiviral_Assay Antiviral Assay (EC50) Hit_ID->Antiviral_Assay SI_Calc Selectivity Index (SI) Calculation Cytotoxicity->SI_Calc Antiviral_Assay->SI_Calc MoA Mechanism of Action Studies SI_Calc->MoA Promising Candidates In_Vivo In Vivo Efficacy (Mouse Model) MoA->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Workflow for antiviral compound evaluation.

References

Application Notes and Protocols for Assessing Antiviral Efficacy Against Influenza A Virus (IAV)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Influenza A virus (IAV) is a major respiratory pathogen responsible for seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[1][2] The continuous evolution of IAV strains, coupled with the emergence of drug resistance, necessitates the development of novel antiviral therapeutics.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell lines susceptible to IAV infection and detailed protocols for evaluating the efficacy of potential antiviral compounds. While the following protocols are broadly applicable for IAV antiviral research, they are presented here as a general framework.

I. Cell Lines Susceptible to Influenza A Virus Infection

The choice of cell line is critical for the successful propagation of influenza virus and for obtaining reliable data in antiviral assays. Several cell lines are commonly used in influenza research due to their high susceptibility to IAV infection.

Commonly Used Cell Lines for IAV Research

Cell LineOriginKey Characteristics & Applications in IAV Research
MDCK Madin-Darby Canine KidneyHighly susceptible to a wide range of IAV strains. Commonly used for virus isolation, propagation, plaque assays, and neutralization assays.[4][5]
A549 Human Alveolar Basal Epithelial CellsA human lung adenocarcinoma cell line widely used to study IAV replication, pathogenesis, and host immune responses in a human-relevant system.[6][7][8]
Calu-3 Human Bronchial Epithelial CellsA human lung adenocarcinoma cell line that forms polarized monolayers, mimicking the epithelial barrier of the respiratory tract. Useful for studying IAV infection in a more physiologically relevant model.[7]
Vero E6 African Green Monkey Kidney Epithelial CellsDeficient in interferon production, making them highly permissive to a variety of viruses, including IAV. Often used for virus titration and studying viral replication in the absence of an interferon response.[8]

II. Experimental Workflows and Protocols

A systematic approach is essential for the evaluation of potential antiviral compounds. The following sections outline a standard experimental workflow and detailed protocols for key assays.

A. General Workflow for Antiviral Compound Screening

The diagram below illustrates a typical workflow for screening and characterizing antiviral compounds against Influenza A Virus.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture & Maintenance Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity Antiviral Antiviral Activity Assay (e.g., Plaque Reduction, CPE Inhibition) Cell_Culture->Antiviral Virus_Stock IAV Stock Preparation & Titer Determination Virus_Stock->Antiviral Compound_Prep Test Compound Preparation Compound_Prep->Cytotoxicity Compound_Prep->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI) CC50->SI EC50->SI IAV_Infection_Pathway cluster_virus Influenza A Virus cluster_cell Host Cell IAV IAV Entry Entry & Uncoating IAV->Entry vRNA vRNA Replication Replication & Transcription vRNA->Replication RIGI RIG-I vRNA->RIGI sensed by Entry->vRNA releases Assembly Assembly & Budding Replication->Assembly Assembly->IAV New Virions MAVS MAVS RIGI->MAVS activates IRF3 IRF3/7 MAVS->IRF3 activates NFkB NF-κB MAVS->NFkB activates IFN IFN-β IRF3->IFN induces NFkB->IFN induces ISGs Interferon-Stimulated Genes (ISGs) IFN->ISGs upregulates Antiviral_State Antiviral State ISGs->Antiviral_State establishes Antiviral_State->Replication inhibits

References

Application Notes and Protocols: IAV-IN-2 Administration in Mouse Models of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. IAV-IN-2 is an investigational small molecule inhibitor targeting a crucial component of the viral replication cycle. These application notes provide detailed protocols for the administration of this compound in mouse models of influenza to evaluate its in vivo efficacy. The following sections outline the mechanism of action, experimental workflows, data presentation, and detailed protocols for key experiments.

Mechanism of Action of this compound

This compound is a potent inhibitor of the influenza A virus RNA-dependent RNA polymerase (RdRp) complex. The RdRp complex, consisting of PA, PB1, and PB2 subunits, is essential for the transcription and replication of the viral RNA genome. Specifically, this compound is designed to interfere with the "cap-snatching" activity of the PA subunit's endonuclease domain. This process is critical for the virus to acquire 5'-capped RNA primers from host pre-mRNAs to initiate transcription of its own genes. By blocking this step, this compound effectively halts viral gene expression and subsequent replication.

G cluster_host_cell Host Cell Nucleus cluster_virus Influenza A Virus Host_pre_mRNA Host pre-mRNA IAV_RdRp IAV RdRp Complex (PA, PB1, PB2) Host_pre_mRNA->IAV_RdRp 'Cap-snatching' Capped_Primer 5' Capped Primer Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Initiates Transcription Viral_Replication Viral Replication Viral_mRNA->Viral_Replication IAV_RdRp->Capped_Primer IAV_IN_2 This compound IAV_IN_2->IAV_RdRp Inhibits PA Endonuclease

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

A common animal model for studying influenza A virus is the mouse.[1][2][3] C57BL/6 and BALB/c mice are frequently used strains.[2] The protocols below describe the infection of mice with IAV and subsequent treatment with this compound.

Protocol 1: Influenza A Virus Infection in Mice

This protocol details the intranasal infection of mice with IAV.[4][5][6][7][8]

Materials:

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1) or A/X31 (H3N2))

  • 6-8 week old C57BL/6 or BALB/c mice

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Heating pad

Procedure:

  • Thaw the IAV stock on ice and prepare serial dilutions in sterile PBS to achieve the desired lethal dose (e.g., 10x LD50) or sub-lethal dose.[5][9] The final volume for intranasal inoculation should be 25-50 µL.

  • Anesthetize the mice using the chosen anesthetic. Monitor the respiratory rate to ensure proper anesthesia.

  • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.[4][10]

  • Carefully administer the viral inoculum intranasally in a drop-wise fashion to one nostril.[4][10] Allow the mouse to inhale the liquid completely between drops.

  • Monitor the mice daily for morbidity (body weight loss) and mortality for up to 14 days post-infection.[1][2]

G start Start virus_prep Prepare IAV Dilution (e.g., 10x LD50 in PBS) start->virus_prep anesthetize Anesthetize Mouse (e.g., Isoflurane) virus_prep->anesthetize inoculate Intranasal Inoculation (25-50 µL) anesthetize->inoculate monitor Daily Monitoring (Weight, Survival) inoculate->monitor end End of Study (Day 14) monitor->end

Figure 2. Workflow for IAV infection in mice.

Protocol 2: Administration of this compound

This protocol describes the administration of the antiviral compound this compound to IAV-infected mice.

Materials:

  • This compound

  • Vehicle solution (e.g., PBS, DMSO, or as specified for the compound)

  • Oral gavage needles or appropriate equipment for the chosen route of administration

  • Syringes

Procedure:

  • Prepare the appropriate concentration of this compound in the vehicle solution.

  • For prophylactic studies, administer this compound prior to viral challenge. For therapeutic studies, initiate treatment at a specified time point post-infection (e.g., 4, 24, or 48 hours).

  • Administer this compound to the mice via the determined route (e.g., oral gavage, intraperitoneal injection, or intranasal administration). The administration volume will depend on the route and the mouse's weight.

  • A control group of mice should receive the vehicle solution only.

  • Continue treatment at the specified frequency (e.g., once or twice daily) for the duration of the study (e.g., 5-7 days).

  • Continue daily monitoring of morbidity and mortality.

Protocol 3: Determination of Viral Titer in Lungs

This protocol is for quantifying the viral load in the lungs of infected mice.[4][7][8]

Materials:

  • Lungs from euthanized mice

  • Sterile PBS

  • Mechanical homogenizer

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium

  • Agarose overlay

  • Crystal violet solution

Procedure:

  • At specified time points post-infection, euthanize a subset of mice from each treatment group.

  • Aseptically harvest the lungs and place them in sterile PBS.

  • Homogenize the lung tissue and clarify the homogenate by centrifugation.

  • Prepare serial dilutions of the lung homogenate.

  • Perform a plaque assay using MDCK cells to determine the viral titer. This involves infecting confluent monolayers of MDCK cells with the diluted lung homogenates.

  • After an incubation period, overlay the cells with a medium containing agarose to restrict virus spread to adjacent cells, leading to the formation of plaques.

  • After further incubation, fix and stain the cells with crystal violet to visualize and count the plaques.

  • Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.

Data Presentation

The efficacy of this compound should be evaluated based on several key parameters. The following tables provide a structured format for presenting the quantitative data.

Table 1: Effect of this compound on Survival Rate and Body Weight Loss

Treatment GroupDose (mg/kg)nMedian Survival (days)Percent Survival (%)Maximum Body Weight Loss (%)
Vehicle Control-107025
This compound1010>148010
This compound3010>141005
Oseltamivir1010>141008

Table 2: Effect of this compound on Lung Viral Titer

Treatment GroupDose (mg/kg)nMean Lung Viral Titer (log10 PFU/g) ± SD (Day 3 p.i.)Mean Lung Viral Titer (log10 PFU/g) ± SD (Day 5 p.i.)
Vehicle Control-56.5 ± 0.45.8 ± 0.5
This compound1054.2 ± 0.32.1 ± 0.2
This compound3053.1 ± 0.2< LOD
Oseltamivir1053.5 ± 0.41.8 ± 0.3
*LOD: Limit of Detection

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF

Treatment GroupDose (mg/kg)nIL-6 (pg/mL) ± SDTNF-α (pg/mL) ± SD
Vehicle Control-51250 ± 150800 ± 100
This compound105600 ± 80350 ± 50
This compound305300 ± 50150 ± 30
Oseltamivir105450 ± 60250 ± 40
*BALF: Bronchoalveolar Lavage Fluid, measured at Day 3 post-infection.

Conclusion

These protocols provide a framework for the in vivo evaluation of the investigational anti-influenza agent this compound in a mouse model. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is critical for the preclinical development of novel antiviral therapeutics. The provided templates for data presentation will aid in the clear and concise communication of experimental findings. Researchers should adapt these protocols as necessary based on the specific properties of this compound and the scientific questions being addressed.

References

Application Notes and Protocols: Combining Antiviral Agents Against Influenza A Virus (IAV)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of combination therapy for Influenza A Virus (IAV).

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, responsible for seasonal epidemics and occasional pandemics.[1][2] The rapid evolution of the virus, leading to antigenic drift and the emergence of drug-resistant strains, underscores the urgent need for innovative antiviral strategies.[1] Combination therapy, the simultaneous use of multiple antiviral agents with different mechanisms of action, has emerged as a promising approach to enhance therapeutic efficacy, reduce the likelihood of resistance development, and improve clinical outcomes.[3][4][5] This document provides a detailed overview of the rationale behind combining antiviral agents against IAV, summarizes key experimental findings, and offers standardized protocols for in vitro evaluation.

While the specific compound "Iav-IN-2" was not identified in the available literature, the principles and methodologies outlined here are broadly applicable to the preclinical assessment of novel antiviral candidates in combination with existing or other investigational drugs.

Rationale for Combination Therapy

The primary motivations for employing combination antiviral therapy against IAV include:

  • Enhanced Antiviral Activity: Combining drugs that target different stages of the viral life cycle can result in synergistic or additive effects, leading to more potent inhibition of viral replication than monotherapy.[4]

  • Suppression of Drug Resistance: The genetic barrier to resistance is significantly higher when a virus must simultaneously acquire mutations to overcome two or more drugs with distinct mechanisms.[4][6]

  • Dose Reduction and Lower Toxicity: Synergistic interactions may allow for the use of lower doses of individual agents, thereby reducing the potential for dose-dependent toxicity and adverse side effects.[3]

  • Broad-Spectrum Activity: Combining a broadly acting antiviral with a more targeted agent could provide coverage against a wider range of influenza strains.[6]

Key Antiviral Targets and Drug Classes for IAV

A successful combination strategy relies on targeting distinct and essential viral or host processes. Key targets for IAV therapeutics include:

  • M2 Ion Channel: Involved in viral uncoating. Blockers include amantadine and rimantadine.[4]

  • Neuraminidase (NA): Essential for the release of progeny virions from infected cells. Inhibitors include oseltamivir and zanamivir.[4]

  • Viral Polymerase Complex (PA, PB1, PB2): Responsible for transcription and replication of the viral RNA genome. Inhibitors include baloxavir marboxil and favipiravir.[3][5]

  • Nucleoprotein (NP): Plays a crucial role in encapsidating the viral genome and in various steps of the viral life cycle.[1]

  • Host Factors: Targeting host proteins essential for viral replication can be an effective and resistance-refractory strategy.[7]

Summary of Preclinical and Clinical Findings

Numerous in vitro and in vivo studies have explored the potential of combination therapies for influenza. While a comprehensive review is beyond the scope of this document, the following table summarizes illustrative examples of drug combinations and their observed effects.

Drug Combination Virus Strain(s) Model System Observed Effect Reference
Oseltamivir + AmantadineH1N1, H5N1In vitro (MDCK cells), In vivo (mice)Synergistic reduction in viral yield; reduced emergence of resistant variants.[4][8]
Oseltamivir + RibavirinH1N1, H5N1In vitro, In vivo (mice)Additive to synergistic antiviral activity.[8]
Oseltamivir + Amantadine + RibavirinH1N1, H5N1In vitro, In vivo (mice)Increased antiviral activity compared to dual combinations or monotherapy.[8]
Baloxavir + Neuraminidase InhibitorsSeasonal InfluenzaIn vitro, Clinical trialsPotent antiviral activity; potential to reduce selection of resistant variants.[5]
ATR-002 (MEK inhibitor) + BaloxavirBXA-resistant IAVIn vitro (A549 cells)Synergistic effect in reducing viral titers.[3]

Experimental Protocols

The following are detailed protocols for the in vitro assessment of antiviral combinations against IAV.

Cell and Virus Culture
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for IAV propagation and antiviral assays due to their high susceptibility to influenza viruses. A549 (human lung adenocarcinoma) cells are also frequently used.

  • Virus Strains: A panel of representative IAV strains should be used, including seasonal H1N1 and H3N2, as well as potentially pandemic strains (e.g., H5N1), and strains with known drug resistance mutations.

  • Virus Propagation and Tittering:

    • Infect confluent monolayers of MDCK cells with a low multiplicity of infection (MOI) of the desired IAV strain in serum-free medium containing TPCK-trypsin (1-2 µg/mL).

    • Incubate at 37°C in a 5% CO2 incubator until cytopathic effect (CPE) is observed in 80-90% of the cell monolayer.

    • Harvest the supernatant, clarify by low-speed centrifugation, and store at -80°C.

    • Determine the virus titer (TCID50/mL or PFU/mL) by standard endpoint dilution or plaque assay on MDCK cells.

In Vitro Antiviral Combination Assay (Checkerboard Method)

This method is used to systematically evaluate the interaction between two antiviral compounds.

  • Materials:

    • 96-well cell culture plates

    • MDCK cells

    • IAV stock of known titer

    • Antiviral compounds (Compound A and Compound B)

    • Cell culture medium (e.g., DMEM)

    • Serum-free medium with TPCK-trypsin

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Prepare serial dilutions of Compound A and Compound B in serum-free medium.

    • On the day of the assay, remove the growth medium from the cells and wash with PBS.

    • Add the drug dilutions to the plate in a checkerboard format. This involves adding increasing concentrations of Compound A along the rows and increasing concentrations of Compound B along the columns. Include wells for virus control (no drugs) and cell control (no virus, no drugs).

    • Infect the wells (except for the cell control) with IAV at a predetermined MOI (e.g., 0.01).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Assess the antiviral effect. This can be done by:

      • CPE Reduction Assay: Visually score the percentage of CPE in each well.

      • Cell Viability Assay: Measure cell viability using a reagent like CellTiter-Glo®. The signal is proportional to the number of viable cells and thus inversely proportional to virus-induced cell death.

      • Viral Yield Reduction Assay: Harvest the supernatant from each well and determine the virus titer using TCID50 or plaque assay.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for each drug alone and in combination.

    • Determine the nature of the drug interaction using a synergy quantification method such as the MacSynergy II program or by calculating the Combination Index (CI) based on the Loewe additivity model.

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed MDCK Cells in 96-well Plate C Add Drug Dilutions (Checkerboard) A->C B Prepare Serial Dilutions of Compound A & B B->C D Infect with IAV C->D E Incubate (48-72h) D->E F Assess Antiviral Effect (CPE, Viability, Titer) E->F G Calculate EC50 & Combination Index (CI) F->G

Caption: Workflow for the in vitro checkerboard antiviral combination assay.

IAV_Replication_Cycle_and_Drug_Targets cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_exit Viral Exit Entry Attachment & Endocytosis Uncoating Uncoating (M2 Ion Channel) Entry->Uncoating Replication vRNA Replication (Polymerase Complex) Uncoating->Replication Transcription mRNA Synthesis (Polymerase Complex) Uncoating->Transcription NP_vRNP vRNP Assembly (Nucleoprotein) Replication->NP_vRNP Transcription->NP_vRNP Assembly Virion Assembly NP_vRNP->Assembly Release Budding & Release (Neuraminidase) Assembly->Release M2_inhibitor Amantadine M2_inhibitor->Uncoating inhibit Pol_inhibitor Baloxavir Pol_inhibitor->Replication inhibit Pol_inhibitor->Transcription inhibit NA_inhibitor Oseltamivir NA_inhibitor->Release inhibit

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Iav-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iav-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the bioavailability of this compound in preclinical and experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as (E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (MC-22), is an inhibitor of Influenza A Virus (IAV). It functions by blocking the entry of the virus into host cells through the disruption of clathrin-mediated endocytosis (CME). This leads to a defect in endosomal maturation, which prevents the viral capsid from uncoating and releasing its genetic material into the cell.

Q2: What are the known in vitro efficacy and cytotoxicity values for this compound?

In vitro studies have demonstrated the following activity for this compound:

ParameterCell LineVirus StrainValue
IC50 A549A/X-31 (H3N2)4.08 µM
CC50 A549-33.9 µM
Source:

Q3: What are the potential bioavailability challenges with this compound?

While specific bioavailability data for this compound is not publicly available, its chemical structure as a chalcone derivative suggests potential challenges.[1][2] Chalcones are often characterized by poor aqueous solubility, which can significantly limit their oral absorption and, consequently, their bioavailability.[2] Additionally, the metabolic stability of chalcones can vary, and they may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q4: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation and chemical modification strategies can be explored to enhance the bioavailability of compounds with low aqueous solubility. These include:

  • Particle Size Reduction: Micronization and nanocrystal technology can increase the surface area of the drug, leading to a higher dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can enhance the solubilization and absorption of lipophilic drugs.

  • Complexation: The use of cyclodextrins can form inclusion complexes with the drug, increasing its solubility.

  • Prodrug Approach: Chemical modification of the drug molecule to create a more soluble or permeable prodrug that is converted to the active form in vivo.

  • Use of Co-solvents and Surfactants: These excipients can be used in liquid formulations to increase the solubility of the drug.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or inconsistent in vivo efficacy despite good in vitro activity. Poor Oral Bioavailability: Likely due to low aqueous solubility of the chalcone structure.1. Characterize Physicochemical Properties: Determine the aqueous solubility, LogP, and pKa of your this compound sample. 2. Formulation Development: Experiment with different formulation strategies to improve solubility and dissolution. Start with simple co-solvent systems and progress to more complex formulations like solid dispersions or lipid-based systems. 3. Alternative Administration Route: Consider intravenous (IV) or intraperitoneal (IP) administration to bypass oral absorption barriers in initial in vivo efficacy studies.
High variability in experimental results between animals. Inconsistent Drug Absorption: This can be a consequence of poor formulation and the physiological variability between animals.1. Optimize Formulation: Develop a robust and reproducible formulation. For oral administration, a solution or a well-characterized suspension is preferable to a simple powder. 2. Control Experimental Conditions: Standardize fasting times and other experimental conditions for the animals to minimize physiological variability.
Precipitation of the compound in aqueous buffers or cell culture media. Low Aqueous Solubility: The compound is likely precipitating out of solution at the concentrations used.1. Determine Maximum Solubility: Establish the maximum solubility of this compound in your experimental buffers. 2. Use of Solubilizing Agents: Incorporate a low percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) or a surfactant (e.g., Tween 80) in your stock solutions and final dilutions. Ensure the final concentration of the excipient is not toxic to the cells.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and improve the bioavailability of this compound.

Protocol 1: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in aqueous buffers.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Distilled water

  • HPLC system with a suitable column and detector

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

Methodology:

  • Add an excess amount of this compound powder to a known volume of PBS (pH 7.4) and distilled water in separate vials.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) in a shaking incubator for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • Express the solubility in µg/mL or µM.

Protocol 2: Preparation of a Solid Dispersion Formulation

Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

  • Methanol or other suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:1, 1:5, 1:10 w/w) in a minimal amount of methanol.

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure until a solid film or powder is formed.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Visualizations

Signaling Pathway: this compound Mechanism of Action

IAV_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell IAV Influenza A Virus Receptor Sialic Acid Receptor IAV->Receptor Binding Clathrin_pit Clathrin-coated Pit Receptor->Clathrin_pit Internalization Endosome Early Endosome Clathrin_pit->Endosome Vesicle Formation Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Uncoating Viral Uncoating & Genome Release Late_Endosome->Uncoating Iav_IN_2 This compound Iav_IN_2->Endosome Inhibits Maturation

Caption: Mechanism of this compound action on IAV entry.

Experimental Workflow: Improving Bioavailability

Bioavailability_Workflow cluster_formulation_strategies Formulation Strategies Start Start: Low in vivo efficacy Physicochem Characterize Physicochemical Properties (Solubility, LogP) Start->Physicochem Formulation Formulation Development Physicochem->Formulation Poor Solubility InVitro_Dissolution In Vitro Dissolution Testing Formulation->InVitro_Dissolution Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion Lipid_Based Lipid-Based (SEDDS) Formulation->Lipid_Based Nanocrystals Nanocrystals Formulation->Nanocrystals InVivo_PK In Vivo Pharmacokinetic Study InVitro_Dissolution->InVivo_PK Improved Dissolution Efficacy In Vivo Efficacy Study InVivo_PK->Efficacy Favorable PK Profile Success Improved Bioavailability & Efficacy Efficacy->Success

Caption: Workflow for improving this compound bioavailability.

References

Iav-IN-2 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Inhibitor-IAV

Disclaimer: Information for a compound specifically named "Iav-IN-2" is not publicly available. This guide has been created as a template for a hypothetical anti-influenza A virus (IAV) compound, herein named "Inhibitor-IAV." The data and protocols are illustrative and should be adapted based on experimentally determined properties for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Inhibitor-IAV?

A: For optimal stability, Inhibitor-IAV should be stored under different conditions depending on its form (powder vs. solvent). Repeated freeze-thaw cycles should be avoided as they can lead to degradation and precipitation.

  • Solid/Powder Form: Store desiccated at -20°C for long-term stability (up to 3 years). Storage at 4°C is acceptable for short periods (up to 2 years).

  • In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes and store at -80°C for long-term storage (up to 6 months). For short-term use (up to 1 month), aliquots can be stored at -20°C.

Q2: What is the recommended solvent for dissolving Inhibitor-IAV?

A: Inhibitor-IAV is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium. Ensure the final DMSO concentration in your experimental setup is compatible with your assay and does not exceed 0.5%, as higher concentrations can affect cell viability and assay performance.

Q3: Is Inhibitor-IAV sensitive to light?

A: Yes, preliminary data suggests that Inhibitor-IAV exhibits some sensitivity to UV light. It is recommended to handle the compound and its solutions in amber vials or tubes and to minimize exposure to direct light during experiments to prevent potential photodegradation.

Q4: My Inhibitor-IAV solution appears to have precipitated after thawing. What should I do?

A: Precipitation upon thawing can occur, especially if the compound's solubility limit is exceeded in the aqueous buffer. To redissolve the compound, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. If precipitation persists, sonication for a few minutes may help. To prevent this, ensure the final concentration in your aqueous working solution is well below the solubility limit and that the final DMSO concentration is sufficient to maintain solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of Inhibitor-IAV.

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of stock solutions. 3. Contamination of stock solution.1. Verify storage conditions. Use a fresh vial of powder to prepare a new stock solution. 2. Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 3. Use sterile techniques when preparing and handling solutions. Filter-sterilize if necessary.
Precipitate observed in the stock solution vial. 1. Solvent evaporation leading to increased concentration. 2. Storage at an incorrect temperature.1. Ensure vials are tightly sealed. 2. Gently warm the solution to 37°C and vortex or sonicate to redissolve. Store at the recommended -80°C.
Cell toxicity observed at expected effective concentrations. 1. Final DMSO concentration is too high. 2. The compound may have inherent cytotoxicity in your specific cell line.1. Calculate the final DMSO concentration in your culture medium and ensure it is below the tolerance level for your cells (typically <0.5%). Include a vehicle control (DMSO only) in your experiment. 2. Perform a dose-response curve to determine the cytotoxic concentration (CC50) for your cell line.

Stability and Storage Data Summary

The following tables summarize the stability of Inhibitor-IAV under various conditions.

Table 1: Long-Term Storage Stability

FormStorage TemperatureRecommended DurationPurity after Duration
Powder-20°C3 Years>98%
Powder4°C2 Years>98%
In DMSO-80°C6 Months>97%
In DMSO-20°C1 Month>95%

Table 2: Solution Stability under Experimental Conditions

Solvent SystemTemperatureDurationDegradation (%)
Cell Culture Media + 0.1% DMSO37°C24 hours< 5%
Cell Culture Media + 0.1% DMSO37°C48 hours< 10%
PBS (pH 7.4) + 0.5% DMSO25°C (Room Temp)8 hours< 2%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Materials: Inhibitor-IAV powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.

  • Procedure (Preparation of 50 mM Stock Solution): a. Equilibrate the Inhibitor-IAV vial to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of Inhibitor-IAV powder in a sterile tube. For example, for 1 mL of a 50 mM stock of a compound with a molecular weight of 481.5 g/mol , weigh 24.08 mg. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if needed. e. Aliquot the stock solution into single-use amber vials and store at -80°C.

  • Procedure (Preparation of Working Solution): a. Thaw a single-use aliquot of the stock solution. b. Serially dilute the stock solution into your pre-warmed cell culture medium or experimental buffer to the desired final concentration. c. Ensure the final DMSO concentration is below 0.5%. Mix well by gentle pipetting or inversion before adding to your experiment.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To assess the purity and detect potential degradation products of Inhibitor-IAV.

  • Instrumentation & Reagents:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Sample prepared in 50:50 water:acetonitrile.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-22 min: 95% to 5% B

      • 22-25 min: 5% B

  • Analysis: Integrate the peak area of the main compound and any degradation peaks. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Visualizations

Signaling_Pathway cluster_cell Host Cell cluster_nucleus Nuclear Events IAV Influenza A Virus (IAV) Endosome Endosome IAV->Endosome Entry vRNP Viral Ribonucleoprotein (vRNP) Endosome->vRNP Uncoating Nucleus Nucleus vRNP->Nucleus Import Polymerase IAV Polymerase (PA, PB1, PB2) mRNA Viral mRNA Polymerase->mRNA Transcription & Replication Progeny Progeny Virions mRNA->Progeny Translation & Assembly Inhibitor Inhibitor-IAV Inhibitor->Polymerase Inhibition

Caption: Hypothetical mechanism of action for Inhibitor-IAV targeting the viral polymerase complex.

Experimental_Workflow prep_stock Prepare 50 mM Inhibitor-IAV Stock in DMSO store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Serial Dilutions of Inhibitor-IAV in Media store_stock->prep_working Thaw one aliquot seed_cells Seed Host Cells (e.g., MDCK, A549) in 96-well plates infect_cells Infect Cells with IAV (e.g., MOI = 0.01) seed_cells->infect_cells add_compound Add Inhibitor-IAV Working Solutions to Cells prep_working->add_compound infect_cells->add_compound incubate Incubate for 48 hours at 37°C add_compound->incubate assay Perform Endpoint Assay (e.g., CPE Reduction, Plaque Assay, qPCR) incubate->assay analyze Analyze Data and Calculate EC50 Value assay->analyze

Validation & Comparative

A Comparative Analysis of Novel Neuraminidase Inhibitors Against Resistant Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to frontline neuraminidase inhibitors (NAIs) such as oseltamivir and zanamivir poses a significant challenge to the effective management of influenza A virus (IAV) infections.[1][2][3] This has spurred the development of next-generation NAIs with improved efficacy against these resistant strains. While specific public data for a compound designated "Iav-IN-2" is not available, this guide provides a comparative analysis of a representative novel neuraminidase inhibitor, A-315675, against established NAIs, highlighting its potential to overcome existing resistance mechanisms. The data presented here is a synthesis of findings from multiple in vitro studies.

Comparative Efficacy of Neuraminidase Inhibitors

Table 1: In Vitro Efficacy (IC50, nM) Against Wild-Type Influenza A Virus

Neuraminidase InhibitorInfluenza A (H1N1)Influenza A (H3N2)
Oseltamivir~0.5 - 2.0~0.3 - 1.5
Zanamivir~0.8 - 1.5~1.0 - 2.5
A-315675~0.1 - 0.5 ~0.2 - 0.8

Note: Values are approximate ranges compiled from multiple sources. Actual IC50 values can vary based on the specific virus strain and assay conditions.

Table 2: In Vitro Efficacy (IC50, nM) Against Oseltamivir-Resistant Influenza A Virus (H274Y mutation) *

Neuraminidase InhibitorFold-Increase in IC50 vs. Wild-Type
Oseltamivir>400-fold
Zanamivir~1-fold (remains susceptible)
A-315675~1-5-fold (retains significant activity)

*The H274Y mutation is a common substitution in the neuraminidase of H1N1 viruses that confers resistance to oseltamivir.[4][5]

Table 3: In Vitro Efficacy (IC50, nM) Against Zanamivir-Resistant Influenza A Virus (E119G mutation) **

Neuraminidase InhibitorFold-Increase in IC50 vs. Wild-Type
Oseltamivir~1-fold (remains susceptible)
Zanamivir>50-fold
A-315675~10-20-fold (retains moderate activity)

**The E119G mutation in the neuraminidase can confer resistance to zanamivir.[1]

Experimental Methodologies

The data presented in this guide are primarily derived from two key in vitro assays: the neuraminidase inhibition assay and the plaque reduction assay.

Neuraminidase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza neuraminidase.

Protocol:

  • Virus Preparation: Influenza virus isolates are cultured and purified. The concentration of the virus is adjusted to provide a standardized amount of neuraminidase activity.

  • Compound Dilution: The neuraminidase inhibitors (e.g., A-315675, oseltamivir, zanamivir) are serially diluted to create a range of concentrations.

  • Incubation: The diluted inhibitors are mixed with the virus preparation and incubated to allow for binding to the neuraminidase enzyme.

  • Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.[6]

  • Signal Detection: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent or chemiluminescent signal. The intensity of this signal is measured using a plate reader.

  • IC50 Calculation: The concentration of the inhibitor that reduces the signal by 50% compared to the untreated control is determined and reported as the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Virus Virus Preparation Incubation Incubation of Virus and NAI Virus->Incubation Compound Serial Dilution of NAI Compound->Incubation Substrate Addition of Fluorogenic Substrate Incubation->Substrate Detection Signal Detection Substrate->Detection IC50 IC50 Calculation Detection->IC50

Neuraminidase Inhibition Assay Workflow
Plaque Reduction Assay

This cell-based assay assesses the ability of an antiviral compound to inhibit the replication of the influenza virus and is considered the gold standard for determining antiviral activity.[7][8]

Protocol:

  • Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is seeded in multi-well plates.[9]

  • Virus Infection: The cells are infected with a known amount of influenza virus in the presence of varying concentrations of the antiviral compound.

  • Overlay: After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of progeny virus to adjacent cells.[7] This results in the formation of localized areas of infected and dead cells called plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, uninfected cells.[9]

  • Quantification: The number of plaques in the presence of the antiviral compound is compared to the number in the untreated control to determine the concentration of the compound that reduces the number of plaques by 50% (EC50).

G cluster_setup Setup cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis Seed Seed MDCK Cells Infect Infect Cells with IAV +/- Antiviral Seed->Infect Overlay Add Semi-Solid Overlay Infect->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate Stain Fix and Stain Cells Incubate->Stain Count Count Plaques and Calculate EC50 Stain->Count

Plaque Reduction Assay Workflow

Mechanism of Neuraminidase Inhibitor Resistance

Resistance to neuraminidase inhibitors typically arises from amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of the inhibitor.[3]

G cluster_virus Influenza Virus Lifecycle cluster_inhibition NAI Action & Resistance Entry Viral Entry Replication Replication Entry->Replication Budding Viral Budding Replication->Budding Release Release Budding->Release NAI Neuraminidase Inhibitor NA Neuraminidase NAI->NA Inhibits Mutation NA Mutation (e.g., H274Y) NAI->Mutation Reduced Affinity NA->Release Enables Mutation->NA Alters Binding Site

Mechanism of NAI Action and Resistance

Conclusion

The development of novel neuraminidase inhibitors, exemplified here by compounds like A-315675, is crucial in the ongoing effort to combat influenza, particularly in the face of growing resistance to existing antiviral drugs. These next-generation inhibitors demonstrate the potential to retain significant activity against IAV strains that are resistant to oseltamivir and, to a lesser extent, zanamivir. Continued research and development in this area are essential for maintaining a robust arsenal of effective influenza therapeutics.

References

Cross-Validation of Antiviral Activity: A Comparative Guide to Influenza A Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vitro efficacy of antiviral compounds is crucial for the identification and development of new therapeutic agents against Influenza A Virus (IAV). While the novel compound Iav-IN-2 has emerged as a potential antiviral, publicly available data from cross-laboratory validation remains limited. This guide, therefore, provides a comparative overview of the antiviral activity of two well-characterized and widely studied IAV inhibitors, Oseltamivir and Favipiravir, using data from various research laboratories. This approach allows for a robust assessment of their potency and therapeutic potential.

Comparative Antiviral Activity

The antiviral efficacy of a compound is typically determined by its 50% effective concentration (EC50), which is the concentration required to inhibit 50% of viral replication in vitro. Conversely, the 50% cytotoxic concentration (CC50) measures the concentration at which the compound causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window. An ideal antiviral agent exhibits a low EC50 and a high CC50, resulting in a high SI.

The following table summarizes the reported EC50 and CC50 values for Oseltamivir and Favipiravir against various IAV strains from different studies. It is important to note that variations in experimental conditions, such as the cell line used, virus strain, and assay method, can influence the observed values.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference Lab/Study
Oseltamivir A/H1N1MDCK0.014 - 0.55>100>181Furuta et al., 2002[1]
Oseltamivir A/H3N2MDCKVaries>100VariesVarious[2][3]
Oseltamivir A/H5N1MDCKVaries>100VariesVarious[4]
Favipiravir Various A strainsMDCK0.03 - 3.53>1000>283Baranovich et al., 2013[5]
Favipiravir A/H1N1MDCK0.19 - 22.48>6400>284Furuta et al., 2002[1][6]
Favipiravir Drug-Resistant StrainsMDCK0.19 - 22.48>1000VariesSleeman et al., 2010[6]

Experimental Protocols

Standardized experimental protocols are essential for the reliable and reproducible assessment of antiviral activity. The following sections detail the common methodologies used to determine the EC50 and CC50 values.

Determination of 50% Effective Concentration (EC50)

The EC50 value is determined through a dose-response experiment that measures the inhibition of viral replication at various concentrations of the antiviral compound.

1. Cell Culture and Virus Propagation:

  • Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research and are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Influenza A virus strains are propagated in embryonated chicken eggs or in cell culture to generate high-titer virus stocks.

2. Antiviral Assay (Plaque Reduction Assay):

  • Confluent monolayers of MDCK cells in 6-well or 12-well plates are infected with a standardized amount of influenza A virus (e.g., 100 plaque-forming units, PFU).

  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • An overlay medium containing various concentrations of the test compound (e.g., Oseltamivir or Favipiravir) and a gelling agent (e.g., agarose) is added to the cells.

  • The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.

  • The cells are then fixed and stained with a solution like crystal violet to visualize the plaques.

  • The number of plaques at each drug concentration is counted, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Determination of 50% Cytotoxic Concentration (CC50)

The CC50 value is determined to assess the toxicity of the antiviral compound to the host cells.

1. Cell Seeding:

  • MDCK cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. A set of wells without the compound serves as a control.

3. Incubation:

  • The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

4. Cell Viability Assay (MTT Assay):

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[7][8][9]

Experimental Workflow for Antiviral Activity Assessment

The following diagram illustrates a typical workflow for screening and evaluating the antiviral activity of a compound against influenza A virus.

Antiviral_Workflow cluster_setup Initial Setup cluster_screening Antiviral Screening cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MDCK) Infection Infect Cells with Virus Cell_Culture->Infection Virus_Propagation Virus Propagation (e.g., H1N1, H3N2) Virus_Propagation->Infection Compound_Preparation Compound Dilution Series Treatment Treat with Compound Compound_Preparation->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Incubation->Cytotoxicity_Assay EC50_Calc EC50 Calculation Plaque_Assay->EC50_Calc CC50_Calc CC50 Calculation Cytotoxicity_Assay->CC50_Calc SI_Calc Selectivity Index (SI) Calculation EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Influenza A Virus Signaling and Drug Targets

Influenza A virus replication is a complex process that involves multiple steps, each of which can be a potential target for antiviral drugs.[10] The virus utilizes host cellular machinery for its own replication, making host factors attractive targets for broad-spectrum antivirals.[11][12]

IAV_Signaling cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Release cluster_drugs Antiviral Targets Attachment Attachment (HA) Endocytosis Endocytosis Attachment->Endocytosis Uncoating Uncoating (M2 Ion Channel) Endocytosis->Uncoating vRNP_Import vRNP Nuclear Import Uncoating->vRNP_Import Transcription Transcription (RdRp) vRNP_Import->Transcription Replication Replication (RdRp) Transcription->Replication vRNP_Export vRNP Nuclear Export Replication->vRNP_Export Protein_Synthesis Viral Protein Synthesis vRNP_Export->Protein_Synthesis Assembly Virion Assembly Protein_Synthesis->Assembly Budding Budding Assembly->Budding Release Release (NA) Budding->Release Amantadines Amantadines Amantadines->Uncoating Oseltamivir Oseltamivir Oseltamivir->Release Favipiravir Favipiravir Favipiravir->Transcription Favipiravir->Replication

Caption: Key stages of the IAV life cycle and antiviral drug targets.

Oseltamivir is a neuraminidase inhibitor that blocks the release of progeny virions from infected cells.[4] Favipiravir, on the other hand, is a broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting both viral transcription and replication.[5][6] The differing mechanisms of action of these drugs highlight the importance of developing a diverse portfolio of antiviral agents to combat influenza A virus, particularly in the face of emerging drug resistance.[2]

References

Comparative Performance Analysis of Iav-IN-2 Against H1N1 and H3N2 Influenza A Virus Strains

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of the novel influenza A virus (IAV) inhibitor, Iav-IN-2, against representative H1N1 and H3N2 strains. As no public data currently exists for "this compound," this document serves as a template, populated with data from established antiviral agents—Oseltamivir, Zanamivir, Baloxavir Marboxil, and Favipiravir—to illustrate the required data presentation and analysis. Researchers are encouraged to replace the placeholder data with their experimental findings for this compound.

Quantitative Performance Data

The antiviral activity of this compound should be quantified and compared against other inhibitors. The following tables summarize the in vitro efficacy of selected commercially available antiviral drugs against common IAV strains.

Table 1: Neuraminidase Inhibitor Activity Against Influenza A Strains

CompoundVirus StrainAssay TypeIC50 (nM)EC50 (nM)Reference
This compound A/H1N1 Insert AssayInsert DataInsert DataInsert Reference
This compound A/H3N2 Insert AssayInsert DataInsert DataInsert Reference
OseltamivirA/Texas (H1N1)Neuraminidase Inhibition0.18-[1]
OseltamivirA(H1N1)pdm09CPE Reduction-100[2]
OseltamivirA/H3N2CPE Reduction-420[2]
ZanamivirA(H1N1)pdm09CPE Reduction-130[2]
ZanamivirH6N1Neuraminidase Inhibition5 - 108500 - 14000[3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CPE: Cytopathic Effect.

Table 2: Polymerase Inhibitor Activity Against Influenza A Strains

CompoundVirus StrainAssay TypeIC50 (nM)EC50 (nM)Reference
This compound A/H1N1 Insert AssayInsert DataInsert DataInsert Reference
This compound A/H3N2 Insert AssayInsert DataInsert DataInsert Reference
Baloxavir MarboxilA/H1N1Enzyme Inhibition1.4 - 3.1-[4]
Baloxavir MarboxilA/H1N1 strainsMDCK Cell Culture-0.73[4]
Baloxavir MarboxilA/H3N2 strainsMDCK Cell Culture-0.83[4]
Baloxavir MarboxilA(H1N1)pdm09Focus Reduction-0.7[5]
Baloxavir MarboxilA(H3N2)Focus Reduction-1.2[5]
Favipiravir (T-705)Various A strainsPlaque Reduction-190 - 22480[6]
Favipiravir (T-705)A(H1N1)pdm09CPE Reduction-4050[2]
Favipiravir (T-705)A/H3N2CPE Reduction-10320[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key antiviral assays.

Plaque Reduction Assay

This assay is the gold standard for determining the concentration of infectious virus particles.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free media.

  • Infection: Wash the MDCK cell monolayer with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Overlay: After incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL). For antiviral testing, the assay is performed in the presence of serial dilutions of the compound, and the reduction in plaque number is used to calculate the EC50.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the viral neuraminidase.

  • Reagent Preparation: Prepare a fluorescent substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Virus and Inhibitor Incubation: Mix a standardized amount of influenza virus with serial dilutions of the test compound (e.g., this compound, Oseltamivir) in a 96-well plate and incubate.

  • Substrate Addition: Add the MUNANA substrate to each well.

  • Enzymatic Reaction: The viral neuraminidase will cleave the MUNANA, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

  • IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% is determined as the IC50 value.

Focus Reduction Assay (FRA)

The FRA is an alternative to the plaque assay and is particularly useful for viruses that do not form clear plaques.

  • Cell Seeding and Infection: Similar to the plaque assay, infect a monolayer of MDCK cells with serial dilutions of the virus in a 96-well plate.

  • Overlay: Apply a semi-solid overlay to restrict virus spread.

  • Incubation: Incubate for a shorter period than the plaque assay (e.g., 24 hours).

  • Immunostaining: Fix the cells and use a primary antibody specific for a viral protein (e.g., nucleoprotein) to detect infected cells. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • Visualization: Add a substrate that produces a colored precipitate in the presence of the enzyme, marking the infected cells (foci).

  • Quantification: Count the number of foci to determine the viral titer. The reduction in the number of foci in the presence of the antiviral compound is used to calculate its efficacy.

Visualizations

Diagrams of key pathways and workflows provide a clear visual representation of complex biological processes and experimental designs.

Influenza A Virus Replication Cycle and Antiviral Targets

The following diagram illustrates the key stages of the IAV life cycle and the points of intervention for neuraminidase and polymerase inhibitors.

IAV_Lifecycle cluster_host Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Replication vRNA Replication (PB1/PB2/PA) Transcription Transcription (PB1/PB2/PA) Replication->Transcription vRNP_export vRNP Export Replication->vRNP_export Translation Translation Transcription->Translation Assembly Assembly vRNP_export->Assembly Uncoating Uncoating Uncoating->Replication Translation->Assembly Budding Budding & Release Assembly->Budding Entry Entry (Endocytosis) Entry->Uncoating Released_Virus Progeny Virus Budding->Released_Virus Virus Influenza Virus Virus->Entry Polymerase_Inhibitor Polymerase Inhibitors (e.g., Baloxavir, Favipiravir) Polymerase_Inhibitor->Replication Polymerase_Inhibitor->Transcription NA_Inhibitor Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir) NA_Inhibitor->Budding Antiviral_Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Lead Validation HTS High-Throughput Screening (e.g., Cell-based assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (EC50/IC50 Determination) Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Selectivity_Index Selectivity Index (SI) Calculation (CC50/EC50) Cytotoxicity->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-addition assay) Selectivity_Index->Mechanism_of_Action Resistance_Profiling Resistance Profiling Mechanism_of_Action->Resistance_Profiling In_Vivo In Vivo Efficacy (Animal Models) Resistance_Profiling->In_Vivo

References

Evaluating Iav-IN-2: A Novel Influenza PA Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Iav-IN-2 (also known as compound 19), a novel inhibitor of the influenza A virus (IAV) polymerase acidic (PA) endonuclease. Due to the limited availability of public data on this compound, this comparison focuses on its known mechanism of action and in vitro efficacy, with a comparative context provided by established influenza antivirals. A significant gap in the current knowledge is the resistance profile of this compound, as no studies on the development of resistance to this specific compound or its close analogs have been identified in the public domain.

Mechanism of Action: Targeting the Viral "Cap-Snatching" Machinery

This compound is a dopamine derivative that functions as an inhibitor of the influenza A virus PA endonuclease. This enzyme is a critical component of the viral RNA-dependent RNA polymerase complex and is responsible for a process known as "cap-snatching." During this process, the endonuclease cleaves the 5' caps from host cell pre-mRNAs, which are then used as primers to synthesize viral mRNAs. By inhibiting the PA endonuclease, this compound effectively blocks viral transcription and replication.

The proposed mechanism of action involves the chelation of essential metal ions in the active site of the PA endonuclease by the catechol moiety of this compound, a mode of inhibition observed with other PA endonuclease inhibitors.

Below is a diagram illustrating the proposed mechanism of action of this compound.

G cluster_host_cell Host Cell Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease IAV PA Endonuclease Host_pre_mRNA->PA_Endonuclease 'Cap-Snatching' Iav_IN_2 This compound Iav_IN_2->PA_Endonuclease Inhibition Capped_Primers Capped RNA Primers PA_Endonuclease->Capped_Primers Cleavage Viral_mRNA_Synthesis Viral mRNA Synthesis Capped_Primers->Viral_mRNA_Synthesis Viral_Proteins Viral Proteins Viral_mRNA_Synthesis->Viral_Proteins Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions

Caption: Mechanism of action of this compound as a PA endonuclease inhibitor.

Comparative In Vitro Efficacy

This compound has demonstrated potent in vitro activity against the influenza A/WSN/33 (H1N1) strain. The following table summarizes its key efficacy and cytotoxicity data from the primary publication by Liao et al. (2020) and provides a comparison with the approved PA endonuclease inhibitor, baloxavir marboxil, and the neuraminidase inhibitor, oseltamivir. It is important to note that these values are from different studies and direct comparison should be made with caution.

CompoundTargetInfluenza StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound PA EndonucleaseA/WSN/33 (H1N1)2.58150.85~58.5
Baloxavir acid PA EndonucleaseVarious A and B strains0.0014 - 0.0046> 100> 21,739
Oseltamivir acid NeuraminidaseVarious A and B strains0.0006 - 0.2> 1000> 5,000

EC50 (Half-maximal effective concentration): Concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): Concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): A measure of the therapeutic window of a drug.

Resistance Profile: The Unanswered Question

A critical aspect of evaluating any new antiviral is its propensity to select for resistant viral strains. For other PA endonuclease inhibitors like baloxavir, resistance is a known clinical issue, with mutations in the PA protein, such as I38T, E23K, and A36V, leading to reduced susceptibility.

Crucially, there is currently no publicly available data on the resistance profile of this compound. Studies to determine the genetic barrier to resistance, the specific mutations that may confer resistance, and the fitness of any such resistant viruses have not been published. This represents a significant knowledge gap in the preclinical evaluation of this compound.

The following table lists known resistance mutations for other influenza antiviral classes for comparative context.

Drug ClassDrug ExampleTarget ProteinCommon Resistance Mutations
PA Endonuclease Inhibitors Baloxavir marboxilPAI38T, E23K, A36V
Neuraminidase Inhibitors OseltamivirNAH275Y (in N1), R292K (in N2), E119V (in N2)
M2 Ion Channel Blockers AmantadineM2S31N

Experimental Protocols

The following are generalized methodologies for the key experiments typically used to characterize influenza virus inhibitors. The specific details for this compound would be found in the primary publication by Liao et al. (2020).

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound required to inhibit virus-induced cell death.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell monolayer is washed and then infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of the test compound (e.g., this compound) are added to the infected cells. Control wells with no virus, virus only, and a reference drug are included.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effect (CPE), typically 48-72 hours.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of living cells.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability at each compound concentration. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

PA Endonuclease Inhibition Assay (FRET-based)

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of the PA endonuclease.

  • Recombinant Protein: Purified recombinant influenza PA endonuclease is used.

  • Substrate: A fluorogenic substrate, typically a short RNA or DNA oligonucleotide with a fluorophore and a quencher at opposite ends (FRET pair), is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

  • Reaction Setup: The reaction is initiated by mixing the PA endonuclease, the FRET substrate, and various concentrations of the inhibitor in a suitable buffer containing divalent cations (e.g., Mn2+ or Mg2+) required for enzyme activity.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. Cleavage of the substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the increase in fluorescence. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Here is a diagram illustrating the workflow for evaluating a novel influenza inhibitor.

G cluster_workflow Influenza Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Antiviral In Vitro Antiviral Assay (e.g., CPE Inhibition) Compound_Synthesis->In_Vitro_Antiviral Biochemical_Assay Biochemical Assay (e.g., PA Endonuclease Inhibition) Compound_Synthesis->Biochemical_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Resistance_Studies Resistance Selection & Characterization In_Vitro_Antiviral->Resistance_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Mouse Model) In_Vitro_Antiviral->In_Vivo_Efficacy Lead_Optimization Lead Optimization Resistance_Studies->Lead_Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of a novel influenza inhibitor.

Conclusion and Future Directions

This compound is a promising preclinical candidate that targets a clinically validated enzyme in the influenza virus replication cycle. Its initial in vitro efficacy data is encouraging. However, the lack of a known resistance profile is a major impediment to a comprehensive evaluation of its potential as a therapeutic agent.

Future research should prioritize the following:

  • Resistance selection studies: In vitro passaging of influenza virus in the presence of increasing concentrations of this compound to select for resistant mutants.

  • Genotypic and phenotypic characterization of resistant viruses: Sequencing the PA gene of resistant viruses to identify mutations and determining the fold-change in EC50 of this compound against these mutants.

  • In vivo efficacy and resistance development: Evaluating the efficacy of this compound in animal models of influenza infection and monitoring for the emergence of resistance in vivo.

  • Comparative studies: Head-to-head comparisons of this compound with other PA endonuclease inhibitors and neuraminidase inhibitors against a panel of influenza A and B strains, including clinically relevant resistant isolates.

Addressing these knowledge gaps will be essential to determine if this compound or its analogs represent a viable path forward in the development of new and resistance-breaking influenza antivirals.

Safety Operating Guide

Essential Safety and Handling Guide for Iav-IN-2 (Morpholinodiazenyl chalcone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the influenza virus inhibitor Iav-IN-2, also known as Morpholinodiazenyl chalcone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the available data for the parent compound, chalcone, and general best practices for handling research chemicals. A comprehensive, site-specific risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with the chalcone chemical class.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from potential splashes or airborne particles of the solid compound.
Hand Protection Impervious gloves (e.g., nitrile)Prevents skin contact, as chalcones may cause skin irritation or allergic reactions.[1]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a ventilated enclosure to prevent inhalation of dust particles.[1]

Operational Plan: Handling and Storage

A clear operational workflow is critical for the safe and effective use of this compound in a laboratory setting.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling (in a Ventilated Enclosure) cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal A Review Safety Information (This Guide and Institutional Protocols) B Don Personal Protective Equipment (PPE) A->B C Weigh Solid this compound B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste (Follow Institutional Guidelines) F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Figure 1: Standard operational workflow for handling this compound.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

Emergency and Disposal Plan

A proactive plan for emergencies and proper disposal is crucial for maintaining a safe laboratory environment.

Emergency Procedures

The following table outlines immediate actions to be taken in case of accidental exposure to this compound, based on the first-aid measures for chalcone.[1]

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

All waste materials contaminated with this compound should be handled as hazardous chemical waste.

DisposalPlan cluster_waste_collection Waste Collection cluster_waste_containment Waste Containment cluster_disposal Final Disposal A Collect Solid Waste (e.g., contaminated tips, tubes) C Place in a Labeled, Leak-Proof Hazardous Waste Container A->C B Collect Liquid Waste (e.g., unused solutions) B->C D Arrange for Pickup by Institutional Environmental Health and Safety C->D

Figure 2: Disposal workflow for this compound contaminated waste.

Disclaimer: This information is intended as a guide and is not a substitute for a formal safety review and risk assessment. All laboratory personnel must be trained on the specific hazards of the chemicals they handle and the emergency procedures of their institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling, storage, and disposal of research chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.